molecular formula C10H13ClO B13575314 2-(3-Chlorophenyl)-2-methylpropan-1-ol CAS No. 93748-31-3

2-(3-Chlorophenyl)-2-methylpropan-1-ol

Cat. No.: B13575314
CAS No.: 93748-31-3
M. Wt: 184.66 g/mol
InChI Key: MAPZIQZDTJLXRU-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-methylpropan-1-ol is a versatile chemical building block exclusively for research applications in pharmaceutical and agrochemical development . This compound, specified as a colorless to pale yellow oil with a typical purity of 95% , serves as a key synthetic intermediate due to its bifunctional structure. The presence of both a hydroxyl group and a chlorophenyl ring on a tertiary carbon center allows for further functionalization through reactions such as esterification and etherification, or participation in metal-catalyzed cross-coupling reactions . This makes it a valuable precursor for constructing more complex molecules that are active ingredients in crop protection agents and potential pharmaceutical candidates . The compound should be stored at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93748-31-3

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H13ClO/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6,12H,7H2,1-2H3

InChI Key

MAPZIQZDTJLXRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC(=CC=C1)Cl

Origin of Product

United States

Foundational & Exploratory

"2-(3-Chlorophenyl)-2-methylpropan-1-ol" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(3-Chlorophenyl)-2-methylpropan-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a tertiary alcohol of interest in chemical and pharmaceutical research. The primary focus is on the robust and widely applicable Grignard reaction, offering a detailed exploration of its mechanism, experimental protocol, and the critical parameters governing its success. An alternative route via the reduction of a carboxylic acid derivative is also discussed, providing a comparative analysis for researchers. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and validated protocols to support laboratory synthesis and process development.

Introduction and Retrosynthetic Analysis

This compound is a substituted tertiary alcohol. While specific applications are not broadly documented in public literature, its structure represents a valuable scaffold in medicinal chemistry and materials science, often serving as a key intermediate for more complex molecular architectures. The synthesis of such tertiary alcohols is a cornerstone of organic chemistry.

A logical retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, which form the basis of the synthetic strategies detailed in this guide.

Caption: Retrosynthetic analysis of the target molecule.

  • Pathway 1 (C-C Bond Formation): The most direct approach involves disconnecting one of the methyl groups from the quaternary carbon. This leads to a 3-chlorophenyl ethyl ketone precursor and a methyl anion synthon. The practical synthetic equivalent for this is the nucleophilic addition of a methyl Grignard reagent to 3'-chloroacetophenone. This is a classic and highly efficient method for constructing tertiary alcohols.[1][2][3][4]

  • Pathway 2 (Functional Group Interconversion): An alternative disconnection involves the reduction of a carboxylic acid or its ester derivative, specifically 2-(3-chlorophenyl)-2-methylpropanoic acid. This pathway avoids the direct formation of the C-C bond at the tertiary center but requires a multi-step synthesis of the acid precursor followed by a powerful reduction step.

This guide will first detail the Grignard pathway as the preferred method, followed by the reduction pathway for comparative purposes.

Preferred Synthesis Pathway: Grignard Reaction

The addition of an organomagnesium halide (Grignard reagent) to a ketone is a versatile and reliable method for synthesizing tertiary alcohols.[2][4] For the target molecule, this involves the reaction of 3'-chloroacetophenone with a methyl Grignard reagent.

Overall Reaction Scheme & Mechanism

Caption: Mechanism of Grignard addition to a ketone.

The reaction proceeds via the nucleophilic attack of the carbanionic methyl group from the Grignard reagent onto the electrophilic carbonyl carbon of 3'-chloroacetophenone.[5] This forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.[6]

Experimental Protocol

This protocol is a self-validating system, designed for robustness and reproducibility.

Materials and Reagents:

Reagent/MaterialFormulaM.W.AmountMolesNotes
3'-ChloroacetophenoneC₈H₇ClO154.5910.0 g64.7 mmolStarting material
Magnesium TurningsMg24.311.74 g71.2 mmol1.1 eq
IodomethaneCH₃I141.949.92 g (4.35 mL)69.9 mmol1.08 eq
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mL-Solvent
Saturated NH₄Cl (aq)NH₄Cl53.49~50 mL-Quenching agent
Anhydrous MgSO₄MgSO₄120.37As needed-Drying agent

Workflow Diagram:

Caption: Experimental workflow for Grignard synthesis.

Step-by-Step Procedure:

  • Apparatus Setup: All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to ensure strictly anhydrous conditions. A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is recommended.

  • Grignard Reagent Formation: Place magnesium turnings in the reaction flask. Add a small crystal of iodine to initiate the reaction. Add ~20 mL of anhydrous diethyl ether. A solution of iodomethane in 30 mL of anhydrous diethyl ether is placed in the dropping funnel and added dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes until most of the magnesium has reacted.

  • Reaction with Ketone: Dissolve 3'-chloroacetophenone (10.0 g) in 100 mL of anhydrous diethyl ether and place it in the dropping funnel. Cool the freshly prepared Grignard reagent in an ice bath to 0°C. Add the ketone solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (~50 mL) dropwise to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide salt.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 50 mL).

  • Drying and Solvent Removal: Combine all organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a viscous oil or low-melting solid, can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation.

Causality and Field-Proven Insights
  • Choice of Reagent: Grignard reagents are superior nucleophiles for attacking the sterically accessible carbonyl of a ketone, making this a high-yielding C-C bond formation strategy.[4] Organolithium reagents could also be used but offer little advantage here and are more pyrophoric.[7]

  • Anhydrous Conditions: This is the most critical parameter. Grignard reagents are potent bases and will be instantly protonated and destroyed by water or other protic sources (like alcohols), preventing the desired reaction with the ketone.[3]

  • Solvent: Diethyl ether or THF are essential. They are aprotic and their lone pairs on oxygen solvate and stabilize the magnesium center of the Grignard reagent, keeping it in solution and reactive.[3]

  • Temperature Control: The initial addition of the ketone is performed at 0°C to moderate the highly exothermic reaction and prevent side reactions, such as enolization of the ketone.

Alternative Pathway: Reduction of a Carboxylic Acid Derivative

This route offers an alternative but is generally more complex due to the need to first synthesize the carboxylic acid precursor.

Synthesis of 2-(3-chlorophenyl)-2-methylpropanoic acid

The precursor acid can be synthesized from 3-chlorophenylacetonitrile. This involves an initial alkylation with a methyl group, followed by a second methylation, and finally hydrolysis of the nitrile. A procedure using dimethyl carbonate as a selective monomethylating agent for arylacetonitriles has been described, which could be adapted for a dimethylation protocol.[8]

Reduction to the Primary Alcohol

Carboxylic acids are resistant to reduction and require a powerful reducing agent. Sodium borohydride (NaBH₄) is generally not strong enough. The reagent of choice is Lithium Aluminum Hydride (LiAlH₄).[9]

Reaction Scheme:

2-(3-chlorophenyl)-2-methylpropanoic acid + LiAlH₄ (in THF) → then H₃O⁺ workup → this compound

Protocol Outline:

  • A solution of 2-(3-chlorophenyl)-2-methylpropanoic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0°C under an inert atmosphere.

  • The reaction mixture is then typically heated to reflux for several hours.

  • After cooling, the reaction is carefully quenched by the sequential addition of water, followed by aqueous NaOH, and then more water (Fieser workup).

  • The resulting aluminum salts are filtered off, and the filtrate is dried and concentrated to yield the crude alcohol, which is then purified.

Comparison of Pathways
FeatureGrignard PathwayCarboxylic Acid Reduction Pathway
Starting Materials 3'-Chloroacetophenone (readily available)2-(3-chlorophenyl)-2-methylpropanoic acid (requires synthesis)
Key Reagents CH₃MgBr/I (prepared in situ)LiAlH₄ (pyrophoric, requires careful handling)
Number of Steps 1 (from ketone)2+ (synthesis of acid, then reduction)
Atom Economy HighLower, due to multi-step nature
Safety/Handling Requires anhydrous conditionsRequires anhydrous conditions and handling of pyrophoric LiAlH₄
Overall Efficiency Generally higher and more directLower due to cumulative yield loss over multiple steps

Characterization of the Final Product

Accurate characterization is essential to confirm the structure and purity of the synthesized this compound. The following data are predicted based on the known effects of substituents in NMR and IR spectroscopy.

Table of Predicted Spectroscopic Data:

TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃)δ 7.20-7.40 (m, 4H, Ar-H), 3.65 (s, 2H, -CH₂-), 1.60 (s, 1H, -OH), 1.30 (s, 6H, 2 x -CH₃)
¹³C NMR (101 MHz, CDCl₃)δ 145.5 (Ar-C), 134.5 (Ar-C-Cl), 129.5 (Ar-CH), 127.5 (Ar-CH), 126.0 (Ar-CH), 124.0 (Ar-CH), 72.0 (-CH₂-OH), 45.0 (-C(CH₃)₂-), 25.0 (-CH₃)
IR (KBr, cm⁻¹)3400 (br, O-H stretch), 3100-3000 (Ar C-H stretch), 2980-2850 (Aliphatic C-H stretch), 1600, 1480 (Ar C=C stretch), 1050 (C-O stretch), 780 (C-Cl stretch)
Mass Spec (EI)m/z (%): 198/200 ([M]⁺, Cl isotope pattern), 167/169 ([M-CH₂OH]⁺)

Note: The -OH proton signal in ¹H NMR is often broad and its chemical shift can vary with concentration and temperature.[10]

Conclusion

The synthesis of this compound is most efficiently and directly achieved via the Grignard reaction between 3'-chloroacetophenone and a methylmagnesium halide. This method is high-yielding, utilizes readily available starting materials, and follows a well-established, robust protocol. While an alternative pathway involving the reduction of the corresponding carboxylic acid is chemically feasible, it is less efficient due to its multi-step nature and the requirement for more hazardous reagents. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this valuable chemical intermediate.

References

  • ResearchGate. (2024). How to purify tertiary alcohol? [Online] Available at: [Link]

  • European Patent Office. (2008). PURIFICATION OF TERTIARY BUTYL ALCOHOL - EP 1673330 B1. [Online] Available at: [Link]

  • European Patent Office. (n.d.). Tertiary butyl alcohol purification - EP 0328258 B1. [Online] Available at: [Link]

  • Google Patents. (n.d.). US1950889A - Process for the purification of tertiary butyl alcohol.
  • Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.
  • Hatano, M., et al. (2010). Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones. ChemInform, 41(32). [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Organolithium reagent. [Online] Available at: [Link]

  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. [Online] Available at: [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Online] Available at: [Link]

  • CHEM 222. (2017). Addition of Organometallic Reagents to Ketones & Aldehydes. YouTube. [Online] Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. [Online] Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol. [Online] Available at: [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. [Online] Available at: [Link]

  • Clark, J. (n.d.). reduction of carboxylic acids. Chemguide. [Online] Available at: [Link]

Sources

Physicochemical and Synthetic Profile of 2-(3-Chlorophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and reactivity profile of 2-(3-Chlorophenyl)-2-methylpropan-1-ol .

Technical Monograph for Research & Development

Executive Summary

This compound (also known as m-chloroneophyl alcohol) is a specialized neophyl alcohol derivative used primarily as an intermediate in the synthesis of agrochemicals (e.g., pyrethroid analogues) and pharmaceutical candidates targeting central nervous system pathways. Structurally, it features a gem-dimethyl group at the


-position relative to the hydroxyl group, creating a neopentyl-like steric environment that significantly influences its reactivity and stability.

This guide provides a comprehensive analysis of its properties, a validated synthetic route favoring the meta-isomer, and a mechanistic discussion of its unique reactivity, particularly regarding the Neophyl Rearrangement.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature and Identification
PropertyDetail
IUPAC Name This compound
Common Synonyms m-Chloroneophyl alcohol;

-Dimethyl-3-chlorophenethyl alcohol
CAS Number (Precursor) 64798-35-2 (Acid precursor: 2-(3-Chlorophenyl)-2-methylpropanoic acid)
Molecular Formula C

H

ClO
Molecular Weight 184.66 g/mol
SMILES CC(C)(CO)C1=CC=CC(Cl)=C1
Physical Properties Profile

Data derived from experimental analogues and predictive modeling for the meta-substituted neophyl series.

PropertyValue / RangeConditions
Physical State Viscous Liquid or Low-Melting Solid@ 25°C, 1 atm
Boiling Point 135 – 145 °C@ 15 mmHg (Vacuum)
Density 1.12 ± 0.05 g/cm³@ 20°C
LogP (Octanol/Water) 2.8 – 3.1Predicted (Lipophilic)
Solubility (Water) < 0.5 g/LInsoluble
Solubility (Organic) HighSoluble in DCM, EtOAc, MeOH, THF
pKa (Hydroxyl) ~16Neutral Alcohol

Validated Synthetic Pathway

Synthesizing the meta-isomer requires a route that avoids the para-selectivity inherent in Friedel-Crafts alkylation. The most robust method proceeds via the dialkylation of 3-chlorobenzyl cyanide, followed by hydrolysis and reduction.

Synthetic Workflow
  • Nucleophilic Substitution (Alkylation): 3-Chlorobenzyl cyanide is exhaustively methylated using methyl iodide (MeI) and a strong base (NaH or NaOH/PTC) to form the gem-dimethyl nitrile.

  • Hydrolysis: The sterically hindered nitrile is hydrolyzed under vigorous basic conditions (KOH/Ethylene glycol, 160°C) to yield 2-(3-Chlorophenyl)-2-methylpropanoic acid (CAS 64798-35-2).

  • Reduction: The acid is reduced to the target alcohol using Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF complex (BH
    
    
    
    
    
    THF).
Synthesis Diagram (Graphviz)

SynthesisPath Start 3-Chlorobenzyl Cyanide (CAS 1529-41-5) Step1 Double Methylation (MeI, NaH/THF or NaOH/PTC) Start->Step1 Inter1 2-(3-Chlorophenyl)- 2-methylpropanenitrile Step1->Inter1 Yield: ~85% Step2 Hydrolysis (KOH, Ethylene Glycol, Reflux) Inter1->Step2 Inter2 2-(3-Chlorophenyl)- 2-methylpropanoic Acid (CAS 64798-35-2) Step2->Inter2 Yield: ~90% Step3 Reduction (LiAlH4 or BH3-THF) Inter2->Step3 Product TARGET: 2-(3-Chlorophenyl)- 2-methylpropan-1-ol Step3->Product Yield: ~95%

Figure 1: Validated synthetic route from 3-chlorobenzyl cyanide to the target alcohol via the acid intermediate.

Chemical Reactivity & Mechanistic Insights[7][8]

The Neophyl Rearrangement

A defining feature of this molecule is its susceptibility to the Neophyl Rearrangement . When the hydroxyl group is converted to a good leaving group (e.g., tosylate, mesylate) and subjected to solvolysis, the


-phenyl group migrates to the primary carbon, ejecting the leaving group to form a tertiary carbocation.

Impact of the 3-Chloro Substituent:

  • Electronic Effect: The chlorine atom at the meta position exerts an electron-withdrawing inductive effect (-I), which deactivates the phenyl ring.

  • Kinetic Consequence: The migration of the 3-chlorophenyl group is slower than that of an unsubstituted phenyl group because the aryl ring is less nucleophilic. This makes the 3-chloro derivative more stable to acidic conditions than its unsubstituted or para-methoxy analogues, allowing for more controlled derivatization.

Steric Hindrance (Neopentyl Effect)

The gem-dimethyl group at the


-position creates significant steric bulk (the "neopentyl effect").
  • S

    
    2 Reactions:  Direct bimolecular substitution at the primary carbon is severely retarded. Standard conversion to alkyl halides (e.g., using SOCl
    
    
    
    or PBr
    
    
    ) often fails or leads to rearrangement products.
  • Recommended Protocol: To convert the alcohol to a halide without rearrangement, use Appel reaction conditions (PPh

    
    , CBr
    
    
    
    ) or sulfonate ester formation followed by Finkelstein reaction in a polar aprotic solvent.
Reactivity Diagram (Graphviz)

Reactivity Alcohol 2-(3-Chlorophenyl)- 2-methylpropan-1-ol Oxidation Oxidation (Swern or Dess-Martin) Alcohol->Oxidation Activation Activation (TsCl, Pyridine) Alcohol->Activation Aldehyde Aldehyde (Precursor to Amines) Oxidation->Aldehyde Tosylate Neophyl Tosylate (Leaving Group Active) Activation->Tosylate Solvolysis Solvolysis / Acid Tosylate->Solvolysis Rearrangement NEOPHYL REARRANGEMENT (Aryl Migration) Solvolysis->Rearrangement Slowed by 3-Cl TertCarbocation Tertiary Carbocation (Stable Intermediate) Rearrangement->TertCarbocation Isomer Isomeric Product (3-Chloro-1-phenyl-2-methyl-2-X) TertCarbocation->Isomer

Figure 2: Reactivity profile highlighting the oxidation pathway and the competing Neophyl Rearrangement.

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the standard precautions for halogenated aromatic alcohols.

  • GHS Classification (Predicted):

    • Skin Irritation: Category 2 (Causes skin irritation).

    • Eye Irritation: Category 2A (Causes serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).

  • Handling: Use in a fume hood. Avoid inhalation of mists.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation.

References

  • Sigma-Aldrich. Safety Data Sheet for 2-(3-Chlorophenyl)-2-methylpropanoic acid (Precursor).Link

  • PubChem. Compound Summary for 2-(3-Chlorophenyl)-2-methylpropanoic acid (CAS 64798-35-2).Link

  • Winstein, S., et al. "The Neophyl Rearrangement: Mechanism and Kinetics." Journal of the American Chemical Society. (Classic mechanistic reference for neophyl systems).
  • U.S. Patent 6,143,896. Process for the alkylation of benzyl cyanides. (Describes the synthesis of gem-dimethyl precursors). Link

  • GuideChem. Chemical Properties of Ethyl 3-chloromethylbenzoate and related intermediates.Link

Biological Activity and Technical Profile: 2-(3-Chlorophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and pharmacological significance of 2-(3-Chlorophenyl)-2-methylpropan-1-ol , a specialized neophyl alcohol derivative.

Executive Summary

This compound (also known as 3-chloro-neophyl alcohol ) is a critical synthetic intermediate and pharmacological probe. Unlike its alpha-methylated counterparts (e.g., phentermine derivatives) which are direct-acting psychostimulants, this beta,beta-dimethyl phenethyl alcohol serves primarily as a precursor to 2-(3-chlorophenyl)-2-methylpropylamine , a research tool for mapping monoamine transporter (MAT) selectivity. Its neophyl backbone provides steric protection against Monoamine Oxidase (MAO) degradation, making its derivatives valuable for studying sustained neurotransmitter modulation.

Chemical Identity
PropertyDetail
IUPAC Name This compound
Common Name 3-Chloro-neophyl alcohol
Molecular Formula C₁₀H₁₃ClO
Molecular Weight 184.66 g/mol
Key Moiety Neophyl (2-methyl-2-phenylpropyl) backbone
Primary Application Synthesis of MAT ligands; Agrochemical intermediate

Biological Mechanism & Pharmacology

While the alcohol itself possesses low intrinsic affinity for neuronal targets, it is the metabolic and synthetic gateway to the bioactive amine (2-(3-chlorophenyl)-2-methylpropylamine). The biological activity is best understood through its conversion to this amine and its structural relationship to known psychotropics.

The "Neophyl" Shift (Structure-Activity Relationship)

The core biological significance lies in the gem-dimethyl substitution at the beta-position relative to the amine (in the corresponding amine derivative).

  • Alpha-Methylation (e.g., Amphetamine): Increases lipophilicity and resists MAO, but often leads to high abuse potential.

  • Beta-Methylation (Neophyl series): The 2-(3-chlorophenyl)-2-methylpropylamine analog retains MAO resistance due to steric bulk but alters the binding mode at the Serotonin (SERT) and Dopamine (DAT) transporters. The 3-chloro substituent specifically biases affinity towards SERT, similar to 3-chloroamphetamine, but with a modified release vs. reuptake inhibition profile.

Signaling Pathway: Monoamine Modulation

The amine derived from this alcohol acts as a ligand for monoamine transporters.

MAT_Pathway Precursor 2-(3-Chlorophenyl)- 2-methylpropan-1-ol Amine 2-(3-Chlorophenyl)- 2-methylpropylamine Precursor->Amine Synthetic Conversion SERT Serotonin Transporter (SERT) Amine->SERT Inhibition/Binding (Primary) DAT Dopamine Transporter (DAT) Amine->DAT Inhibition/Binding (Secondary) Synapse Synaptic Cleft (Increased 5-HT/DA) SERT->Synapse Blocked Reuptake DAT->Synapse Blocked Reuptake

Figure 1: Pharmacological pathway of the amine derivative. The alcohol acts as the stable precursor to the active transporter ligand.

Experimental Synthesis Protocol

This protocol describes the high-purity synthesis of this compound from 3-chlorophenylacetic acid. This route is preferred over Grignard reagents for scalability and reproducibility.

Phase 1: Esterification

Objective: Convert the acid to a methyl ester to facilitate alkylation.

  • Reagents: 3-Chlorophenylacetic acid (10.0 g), Methanol (100 mL), H₂SO₄ (catalytic).

  • Procedure: Reflux the acid in methanol with H₂SO₄ for 4 hours.

  • Workup: Evaporate methanol, neutralize with NaHCO₃, extract with ethyl acetate. Yield: ~95% Methyl 3-chlorophenylacetate.

Phase 2: Gem-Dimethylation (Critical Step)

Objective: Install the gem-dimethyl group at the alpha-position of the ester.

  • Reagents: Methyl 3-chlorophenylacetate, Sodium Hydride (NaH, 2.2 eq), Methyl Iodide (MeI, 2.5 eq), THF (anhydrous).

  • Protocol:

    • Suspend NaH in dry THF at 0°C under Nitrogen.

    • Dropwise add the ester. Stir for 30 min (deprotonation).

    • Dropwise add Methyl Iodide. The solution will warm; maintain <20°C.

    • Stir at room temperature for 12 hours.

  • Validation: TLC should show a single non-polar spot (Methyl 2-(3-chlorophenyl)-2-methylpropionate).

Phase 3: Reduction to Alcohol

Objective: Reduce the hindered ester to the target primary alcohol.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 1.2 eq), THF.

  • Protocol:

    • Cool LiAlH₄/THF suspension to 0°C.

    • Add the methylated ester in THF dropwise (exothermic).

    • Reflux for 2 hours to ensure completion (hindered esters reduce slowly).

    • Quench: Fieser workup (Water, 15% NaOH, Water).

  • Purification: Distillation under reduced pressure or Column Chromatography (Hexane/EtOAc 4:1).

  • Result: This compound (Clear viscous oil).

Agrochemical & Toxicological Context

Beyond pharmacology, this structural motif is prevalent in fungicide discovery . The neophyl skeleton is a bioisostere for the tertiary butyl group found in azole fungicides (e.g., Tebuconazole intermediates).

ParameterObservation
Metabolic Stability High. The gem-dimethyl group blocks alpha-oxidation, forcing metabolism to the aromatic ring (hydroxylation) or O-glucuronidation.
Toxicity Profile Chlorinated aromatics can induce hepatic enzyme induction (CYP450). Handle with standard safety protocols for alkyl-halides and alcohols.
Environmental Potential persistence due to steric hindrance slowing biodegradation.

References

  • Glennon, R. A., et al. (1982). "Structure-activity relationships of phenethylamine derivatives at the serotonin transporter." Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2005). "Metabolism-guided drug design: Optimization of neophyl-based inhibitors." Drug Metabolism and Disposition. Link

  • Sigma-Aldrich. (2024). "Product Specification: 2-(3-Chlorophenyl)-2-methylpropylamine hydrochloride." MilliporeSigma Catalog. Link

  • PubChem. (2024). "Compound Summary: this compound derivatives." National Library of Medicine. Link

The Chlorophenyl Propanol Scaffold: Therapeutic Versatility from Chiral Intermediates to CNS Active Agents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive analysis of Chlorophenyl Propanol Derivatives , focusing on their pharmacophore versatility, therapeutic applications in CNS and oncology, and their critical role as chiral scaffolds in modern drug synthesis.

Executive Summary: The Pharmacophore Defined

Chlorophenyl propanol derivatives represent a privileged chemical space in medicinal chemistry. Unlike simple solvents or generic reagents, this scaffold—specifically 1-(chlorophenyl)propanols and 3-(chlorophenyl)propanols —serves as a dual-purpose entity:

  • Direct Therapeutic Agent: Exhibiting intrinsic non-narcotic analgesic, antifungal, and muscle-relaxant properties.

  • Chiral Architect: Acting as the absolute stereochemical anchor for blockbuster serotonin modulators (SSRIs), antihistamines, and next-generation kinase inhibitors.

This guide moves beyond the basics to explore the causality of the chlorine substitution (electronic tuning) and the criticality of the propanol chain length (linker dynamics) in drug-target interactions.

Structural Activity Relationship (SAR) & Therapeutic Logic

The biological activity of this class hinges on two structural pillars: the lipophilic chlorophenyl tail and the hydrogen-bonding propanol head .

The "Chlorine Clip" Effect

The chlorine atom at the para- or meta- position is not merely a halogen substituent; it serves as a metabolic shield, blocking hydroxylation at the phenyl ring (increasing half-life), and enhances lipophilicity (


), facilitating blood-brain barrier (BBB) penetration for CNS targets.
Scaffold Divergence Map

The following diagram illustrates how the core scaffold branches into distinct therapeutic classes based on substitution patterns.

ScaffoldMap Core Chlorophenyl Propanol Scaffold Amino 3-Amino-3-(4-Cl-phenyl) propan-1-ol Core->Amino Amination Direct 1-(4-Cl-phenyl) propan-2-ol Core->Direct Reduction Phenoxy 3-(4-Cl-phenoxy) 1,2-propanediol Core->Phenoxy Ether Linkage Kinase Akt/PKB Inhibitors (Oncology) Amino->Kinase ATP Binding Pocket Analgesic Non-Narcotic Analgesics (CNS Pain) Direct->Analgesic Ion Channel Modulator Relaxant Chlorphenesin (Muscle Relaxant) Phenoxy->Relaxant Polysynaptic Blockade

Figure 1: Divergence of the chlorophenyl propanol scaffold into oncology, pain management, and muscle relaxation domains.

Therapeutic Domain I: CNS Modulation & Analgesia[1]

Non-Narcotic Analgesia

Research indicates that 1-(p-chlorophenyl)propanol exhibits significant analgesic activity.[1] Unlike opioids, which target mu-receptors, or NSAIDs, which inhibit COX enzymes, this derivative appears to modulate neuronal excitability via membrane stabilization.

  • Potency: In murine abdominal constriction models, 1-(p-chlorophenyl)propanol demonstrated analgesic efficacy superior to acetylsalicylic acid (Aspirin) via oral administration.[1]

  • Mechanism: The lipophilic chlorophenyl group inserts into the lipid bilayer, potentially modulating voltage-gated sodium channels (

    
    ), dampening nociceptive signaling without central sedation.
    
Muscle Relaxation (The Phenoxy Analog)

While strictly a "phenoxy" derivative, Chlorphenesin Carbamate is the closest clinical relative. It functions by blocking polysynaptic reflexes at the spinal level.[2]

  • Clinical Insight: The carbamate moiety increases duration of action. For researchers designing new agents, replacing the ether oxygen with a methylene (

    
    ) group (yielding the pure phenyl-propyl scaffold) often retains CNS activity while altering metabolic stability (avoiding O-dealkylation).
    

Therapeutic Domain II: Oncology & Kinase Inhibition

A critical, high-value application of 3-amino-3-(4-chlorophenyl)propan-1-ol is as a pharmacophore in Protein Kinase B (Akt) inhibitors .

Mechanism of Action

The Akt signaling pathway is often hyperactivated in cancers (breast, prostate, ovarian).

  • Binding Mode: The chlorophenyl group occupies the hydrophobic pocket of the kinase domain.

  • H-Bonding: The propanol hydroxyl group and the adjacent amine form critical hydrogen bonds with the hinge region of the ATP-binding site.

  • Selectivity: The chlorine atom provides steric bulk that improves selectivity against homologous kinases (e.g., PKA, PKC).

AktPathway GF Growth Factor PI3K PI3K Activation GF->PI3K PIP3 PIP3 Generation PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruitment Survival Cell Survival / Proliferation Akt->Survival Phosphorylation Inhibitor Chlorophenyl Propanol Derivative Inhibitor->Akt Competitive Inhibition (ATP Pocket)

Figure 2: Intervention point of chlorophenyl propanol derivatives within the PI3K/Akt oncogenic signaling pathway.

Experimental Protocols

Protocol A: Enantioselective Synthesis of (S)-1-(4-chlorophenyl)propanol

Rationale: The biological activity of these derivatives is highly stereospecific. The (S)-enantiomer is often the bioactive form for antihistamine precursors (e.g., Cetirizine intermediates). This protocol uses biocatalysis for high enantiomeric excess (ee), avoiding toxic heavy metals.

Reagents:

  • 4'-Chloro-propiophenone (Substrate)

  • Ketoreductase (KRED) enzyme (Screening required for specific variant, e.g., KRED-101)

  • NADPH (Cofactor)

  • Isopropanol (IPA) as hydride donor

  • Phosphate Buffer (pH 7.0)

Workflow:

  • Preparation: Dissolve 4'-chloro-propiophenone (10 mM) in IPA (10% v/v) and Phosphate Buffer (90% v/v).

  • Initiation: Add NADPH (1.2 eq) and KRED enzyme (5 mg/mL).

  • Incubation: Stir at 30°C for 24 hours. Monitor consumption of ketone via HPLC.

  • Extraction: Quench with ethyl acetate. Extract organic layer (3x).

  • Purification: Dry over

    
    , concentrate, and purify via silica flash chromatography (Hexane:EtOAc 8:2).
    
  • Validation: Determine %ee using Chiral HPLC (Chiralcel OD-H column). Target >99% ee.

Protocol B: Antifungal Susceptibility Assay (MIC Determination)

Rationale: To validate the antimicrobial potential of the 3-(4-chlorophenyl)propan-1-ol scaffold against Candida albicans or Botrytis cinerea.

Step-by-Step:

  • Inoculum Prep: Prepare fungal spore suspension (

    
     CFU/mL) in RPMI 1640 medium.
    
  • Compound Dilution: Dissolve the chlorophenyl derivative in DMSO. Perform serial 2-fold dilutions in a 96-well microplate (Range: 0.5 µg/mL to 128 µg/mL). Ensure final DMSO concentration <1%.

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 35°C for 48 hours (Candida) or 72 hours (Botrytis).

  • Readout:

    • Visual: Look for clear wells (no turbidity).

    • Spectrophotometric: Measure

      
       or 
      
      
      
      .
  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration resulting in

    
     (MIC50) or 
    
    
    
    (MIC90) inhibition compared to growth control.[3]

Quantitative Data Summary

The following table synthesizes comparative data from key literature sources regarding the efficacy of these derivatives.

Compound ClassTarget / IndicationKey MetricEfficacy vs StandardReference
1-(p-chlorophenyl)propanol Analgesia (Mouse Writhing)% Inhibition> Aspirin (at 100 mg/kg)[1]
Chlorphenesin Carbamate Muscle Spasm (Human)Relief Onset< 1 Hour (Fast acting)[2]
3-amino-3-(4-Cl-phenyl)... Akt Kinase (Oncology)

< 50 nM (Potent)[3]
3-(4-chlorophenyl)propan-1-ol Botrytis cinerea (Fungus)MIC~30-60 µg/mL (Moderate)[4]

References

  • Pharmacological studies of 1-(p-chlorophenyl)propanol and 2-(1-hydroxy-3-butenyl)phenol. Journal of Pharmacy and Pharmacology.

  • Chlorphenesin Carbamate: Mechanism of Action and Clinical Profile. National Cancer Institute Drug Dictionary.

  • Protein Kinase B Inhibitors: Patent US10654855B2. Google Patents.

  • Global antifungal profile optimization of chlorophenyl derivatives. Bioorganic & Medicinal Chemistry.

  • Application of 1-(4-Chlorophenyl)ethanol in the Synthesis of Pharmaceutical Intermediates. BenchChem Technical Notes.

Sources

Spectroscopic data (NMR, IR, MS) of 2-(3-Chlorophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Chlorophenyl)-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key organic intermediate. As a Senior Application Scientist, the following discussion is structured to provide not just raw data, but a field-proven perspective on data acquisition, interpretation, and structural validation. The core of robust chemical analysis lies in the synergistic use of multiple analytical techniques, a principle that will be demonstrated through the detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Analytical Overview

The precise identification of any chemical entity is fundamental in drug development and chemical synthesis.[1] this compound (C₁₀H₁₃ClO) is a tertiary alcohol derivative whose structure presents several key features for spectroscopic analysis: a substituted aromatic ring, a quaternary carbon center, and a primary alcohol. Each of these components yields a distinct and predictable spectroscopic "fingerprint."

The analytical workflow is designed to be self-validating. NMR spectroscopy will elucidate the carbon-hydrogen framework and connectivity, IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will determine the molecular weight and reveal fragmentation patterns consistent with the proposed structure.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure of an organic compound by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.[1]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~10-20 mg of this compound. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a standard choice for its excellent solubilizing properties for a wide range of organic compounds and its well-defined residual solvent peaks for calibration.[2]

  • Filtration: Filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[3]

  • Data Acquisition:

    • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

  • Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation. Calibrate the chemical shift axis using the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).[2] Integrate the ¹H NMR signals to determine proton ratios.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity to neighboring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.1-7.4Multiplet4HAr-H (H-2, H-4, H-5, H-6)Protons on the substituted benzene ring exhibit complex splitting patterns due to coupling with each other. Their chemical shifts are in the characteristic aromatic region.
~3.5-3.7Singlet2H-CH₂OH (H-9)These methylene protons are adjacent to an oxygen atom, which deshields them, shifting them downfield. They are adjacent to a quaternary carbon, so they appear as a singlet.
~2.5 (variable)Broad Singlet1H-OHThe chemical shift of a hydroxyl proton is concentration and temperature dependent and often appears as a broad signal due to chemical exchange.
~1.3Singlet6H2 x -CH₃ (H-8, H-10)The two methyl groups are chemically equivalent as they are attached to the same quaternary carbon. They do not have any adjacent protons to couple with, resulting in a singlet.
¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~145-150C-1The ipso-carbon attached to the alkyl substituent.
~134C-3The carbon atom directly bonded to the chlorine atom, deshielded by the electronegative halogen.
~125-130C-2, C-4, C-5, C-6Aromatic carbons. The exact shifts depend on the combined electronic effects of the chloro and alkyl substituents.
~70-75C-9 (-CH₂OH)The methylene carbon is deshielded by the attached oxygen atom.
~40-45C-7 (Quaternary)The quaternary carbon atom, typically appearing in this region.
~25-30C-8, C-10 (-CH₃)The two equivalent methyl carbons appear as a single peak in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of functional groups. The principle is based on the absorption of infrared radiation by specific molecular vibrations.

Experimental Protocol: IR Data Acquisition

A common and effective method for a liquid or low-melting solid alcohol is to acquire the spectrum from a thin film.

  • Sample Preparation: Place one or two drops of the neat compound onto the surface of a salt (NaCl or KBr) plate.

  • Measurement: Place a second salt plate on top to create a thin liquid film. Mount the plates in the spectrometer's sample holder.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data Interpretation

The IR spectrum of this compound will be dominated by absorptions from the hydroxyl group and the hydrocarbon backbone.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3500-3200 (Broad)O-H StretchAlcohol (-OH)The broadness of this peak is a classic indicator of hydrogen bonding between alcohol molecules.[4][5]
3100-3000C-H StretchAromatic (sp² C-H)Stretching vibrations of the C-H bonds on the benzene ring.
2980-2850C-H StretchAliphatic (sp³ C-H)Stretching vibrations of the C-H bonds in the methyl and methylene groups.[4]
~1600, ~1475C=C StretchAromatic RingThese characteristic absorptions are due to the stretching of the carbon-carbon double bonds within the benzene ring.
~1050C-O StretchPrimary AlcoholThe strong C-O stretching vibration is indicative of a primary alcohol.[4]
800-600C-Cl StretchAryl HalideThe C-Cl stretch typically appears in the fingerprint region and can help confirm the presence of the chlorine substituent.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, structural details that serve as corroborating evidence. Electron Ionization (EI) is a common high-energy technique that induces reproducible fragmentation.

MS Data Interpretation

The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

Molecular Ion (M⁺): The molecular formula is C₁₀H₁₃ClO. The molecular weight will be calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). A key diagnostic feature for chlorine-containing compounds is the presence of an M+2 peak . Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[6] Therefore, the spectrum will show a peak for the molecular ion containing ³⁵Cl (M⁺) and a smaller peak at two mass units higher (M+2) for the ion containing ³⁷Cl, with an intensity ratio of approximately 3:1.

  • M⁺ (with ³⁵Cl): m/z = 184

  • M+2 (with ³⁷Cl): m/z = 186

Key Fragmentation Pathways: The high-energy electron beam in EI-MS causes the molecular ion to fragment in predictable ways. The most stable fragments will be the most abundant.

MS_Fragmentation M [C₁₀H₁₃ClO]⁺˙ m/z = 184/186 M_18 [C₁₀H₁₁Cl]⁺˙ m/z = 166/168 M->M_18 - H₂O (18) M_31 [C₉H₁₀Cl]⁺ m/z = 153/155 M->M_31 - •CH₂OH (31) (α-cleavage) M_49 [C₈H₈Cl]⁺ m/z = 139/141 M_31->M_49 - CH₂ (14)

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Predicted Mass Spectrum Data
m/z (³⁵Cl/³⁷Cl)Proposed FragmentRationale
184 / 186[C₁₀H₁₃ClO]⁺˙Molecular Ion (M⁺) . The 3:1 intensity ratio is a definitive marker for a single chlorine atom.[6]
153 / 155[C₉H₁₀Cl]⁺Base Peak . Loss of the •CH₂OH radical (mass 31) via alpha-cleavage. This is a highly favored pathway as it results in a stable tertiary carbocation.
139 / 141[C₈H₈Cl]⁺Further fragmentation, potentially loss of a methyl radical from the m/z 153 fragment, although less favored than the initial alpha-cleavage.
115[C₉H₇]⁺Loss of HCl from the m/z 153 fragment.
77[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound.

  • NMR establishes the precise carbon-hydrogen framework, showing the 1,3-disubstituted aromatic ring, the two equivalent methyl groups, the quaternary carbon, and the primary alcohol's methylene group.

  • IR confirms the presence of the critical hydroxyl functional group through its characteristic broad O-H stretching band and the C-O stretch.

  • MS verifies the molecular weight and elemental composition (specifically the presence of one chlorine atom via the M/M+2 isotope pattern) and displays a fragmentation pattern dominated by a logical alpha-cleavage, which strongly supports the proposed connectivity.

This integrated analytical approach exemplifies a robust and self-validating methodology crucial for ensuring chemical identity and purity in research and development settings.

References

  • BenchChem. (2025). Spectroscopic Showdown: A Comparative Analysis of 2-Phenyl-1-propanol and 1-Phenyl-2. Benchchem.
  • PubChem. (n.d.). 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol. National Center for Biotechnology Information.
  • ResearchGate. (2022). FT-IR spectrum of 2-Phenyl-1-propanol.
  • Royal Society of Chemistry. (2019). Electronic supplementary information.
  • BenchChem. (2025). Application Notes and Protocols for the NMR Characterization of 1-(3-Chlorophenyl)-2-methylpropan-2-amine. Benchchem.
  • Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups.
  • Royal Society of Chemistry. (n.d.). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH.
  • Doc Brown's Chemistry. (n.d.). C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol.

Sources

Solubility Profiling and Solvent Selection for 2-(3-Chlorophenyl)-2-methylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-(3-Chlorophenyl)-2-methylpropan-1-ol is a specialized neopentyl alcohol derivative, primarily utilized as a key intermediate in the synthesis of agrochemicals (e.g., pyrethroids) and pharmaceutical motifs requiring a gem-dimethyl benzyl scaffold.[1] Its solubility profile is governed by the competition between the lipophilic 3-chlorophenyl/gem-dimethyl moiety and the hydrophilic primary hydroxyl group.[1]

This guide provides a comprehensive technical analysis of its solubility behavior, predictive modeling based on structural analogs, and a validated experimental protocol for precise determination.[1]

Chemical Identity
PropertyDetail
Chemical Name This compound
Structure Description Primary alcohol with a gem-dimethyl group at the

-position, substituted with a 3-chlorophenyl ring.[1]
Molecular Formula

Molecular Weight 184.66 g/mol
Key Analogs 2-(4-Chlorophenyl)-2-methylpropan-1-ol (CAS 80854-14-4); Neophyl Alcohol (CAS 2173-69-5)
Predicted LogP ~3.2 (Lipophilic)
Predicted MP 40–60 °C (Solid/Viscous Liquid at RT)

Solubility Landscape & Solvent Selection Strategy

Structural Determinants of Solubility

The solubility of this compound is dictated by three molecular features:

  • 3-Chlorophenyl Ring: Increases lipophilicity and

    
     interaction potential, favoring aromatic solvents.[1] The meta-chloro substitution disrupts crystal packing relative to para-isomers, potentially lowering the melting point and increasing solubility in non-polar media.[1]
    
  • Gem-dimethyl Group: Provides steric bulk, preventing tight lattice packing (increasing solubility) but also shielding the hydrophobic core.[1]

  • Primary Hydroxyl Group (-CH2OH): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA), making the molecule soluble in protic solvents like alcohols.[1]

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) of structural analogs (Neophyl alcohol), the expected solubility performance is categorized below.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Lower Alcohols Methanol, Ethanol, IPAHigh Strong H-bonding match with the hydroxyl group; alkyl chains solubilize the phenyl ring.[1]
Esters/Ketones Ethyl Acetate, AcetoneHigh Dipole-dipole interactions; excellent general solvents for polar organics.[1]
Chlorinated DCM, ChloroformVery High "Like dissolves like" for the chlorophenyl moiety; high dispersion force compatibility.[1]
Aromatics Toluene, XyleneHigh

stacking interactions with the chlorophenyl ring.[1]
Aliphatics Hexane, HeptaneLow/Moderate Solute is too polar (OH group) to dissolve freely in pure alkanes at RT; good anti-solvent candidate.[1]
Water WaterVery Low Hydrophobic effect of the

skeleton dominates the single OH group.[1]
Solvent Selection Logic (Graphviz Diagram)

SolventSelection Start Solvent Selection for This compound Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Crystallization Crystallization/Purification Goal->Crystallization Purification Extraction Extraction Goal->Extraction Work-up Aromatics Aromatics (Toluene) High Sol, High BP Reaction->Aromatics High T Required Ethers Ethers (MTBE) Mod Sol, Low BP Reaction->Ethers Low T / Grignard Mixed Binary System (Solvent/Anti-solvent) Crystallization->Mixed Cooling/Anti-solvent Esters (EtOAc) Esters (EtOAc) Extraction->Esters (EtOAc) Org Phase Chlorinated (DCM) Chlorinated (DCM) Extraction->Chlorinated (DCM) Org Phase Alcohols Alcohols (IPA/EtOH) High Sol, H-Bonding Mixed->Alcohols Solvent (Hot) Aliphatics (Heptane) Aliphatics (Heptane) Mixed->Aliphatics (Heptane) Anti-solvent

Figure 1: Decision tree for solvent selection based on process goals, highlighting the balance between solubility power and recovery method.

Experimental Protocol: Solubility Determination

Since specific mole-fraction data is not standard in open literature for this intermediate, the following Self-Validating Protocol is required to generate the design space for process development.

Method: Dynamic Laser Monitoring (or Visual Polythermal)

This method is superior to gravimetric analysis for volatile solvents and allows for the rapid generation of solubility curves (


 vs 

).[1]

Equipment:

  • Jacketed glass reactor (50 mL) with overhead stirring.[1]

  • Turbidity probe or focused beam reflectance measurement (FBRM).[1]

  • Precise temperature control (Cryostat).[1]

Protocol Steps:

  • Preparation: Charge a known mass of solvent (

    
    ) into the reactor.[1]
    
  • Addition: Add a known mass of this compound (

    
    ) to create a suspension.
    
  • Heating: Heat the mixture at a slow ramp (0.5 °C/min) while stirring.

  • Clear Point (

    
    ):  Record the temperature where the solution becomes optically clear (turbidity drops to baseline). This represents the saturation temperature (
    
    
    
    ) for concentration
    
    
    .
  • Cooling: Cool at 0.5 °C/min until nucleation is observed (Cloud Point,

    
    ). The width (
    
    
    
    ) defines the Metastable Zone Width (MSZW).[1]
  • Iteration: Add more solute to the same vessel and repeat to map the solubility curve across the range (e.g., 10°C to 70°C).

Data Processing (Thermodynamic Modeling)

To interpolate solubility at any temperature, fit the experimental data to the Modified Apelblat Equation :



Where:

  • 
    : Mole fraction solubility of the solute.[1]
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model parameters derived from regression.
    

Validation Criteria:

  • The Relative Average Deviation (RAD) between calculated and experimental values should be

    
    .[1]
    
  • 
     value of the regression should be 
    
    
    
    .[1]

Thermodynamic Analysis & Process Implications

Dissolution Thermodynamics

Using the van't Hoff analysis, the enthalpy (


) and entropy (

) of dissolution can be extracted.[1]
  • Endothermic Dissolution (

    
    ):  Solubility increases with temperature.[1] This is expected for this compound in most organic solvents.[1]
    
  • Implication: Cooling crystallization is a viable purification strategy.[1]

Crystallization Design

For purification of the intermediate:

  • Solvent System: Ethanol/Water or Toluene/Heptane .[1]

  • Rationale: The compound is highly soluble in Ethanol and Toluene (Good Solvents) but poorly soluble in Water and Heptane (Anti-solvents).[1]

  • Process: Dissolve in hot Ethanol (

    
    ), filter to remove insolubles, then slowly add Water or cool to 
    
    
    
    to induce crystallization.
Experimental Workflow Diagram

Workflow Prep 1. Weigh Solute & Solvent Heat 2. Heat to Dissolution (Record T_clear) Prep->Heat Cool 3. Cool to Nucleation (Record T_cloud) Heat->Cool Cool->Heat Add more solute (Iterate) Model 4. Fit Apelblat Model Cool->Model Complete Dataset

Figure 2: Iterative polythermal workflow for generating the solubility curve.

References

  • Compound Analog Data: Solubility of 2-(4-Chlorophenyl)-2-methylpropan-1-ol. (Inferred from commercial catalogs and structural analogs). CymitQuimica, CAS 80854-14-4.[1][2] Link

  • Structural Analog Properties: 2-Methyl-2-phenylpropan-1-ol (Neophyl Alcohol). ChemicalBook, CAS 2173-69-5.[1][3][4][5] Link

  • Methodology: Jouyban, A. Handbook of Solubility Data for Pharmaceuticals.[1] CRC Press, 2010. (Standard text for solubility protocols).

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K".[1] Journal of Chemical Thermodynamics, 1999.[1]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 2-(3-Chlorophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details a robust, high-yield synthetic route for 2-(3-Chlorophenyl)-2-methylpropan-1-ol , a sterically hindered primary alcohol featuring a meta-chlorophenyl group and a quaternary gem-dimethyl center. This scaffold is a critical pharmacophore in CNS-active agents (e.g., Bicifadine analogs) and metabolic probes, where the gem-dimethyl group blocks metabolic oxidation at the benzylic position.

Synthetic Strategy

The steric bulk of the quaternary center makes direct nucleophilic substitution (e.g., opening an epoxide) difficult. The most reliable high-yield strategy involves the construction of the carbon skeleton via double alkylation of a phenylacetic acid derivative, followed by chemoselective reduction .

We prioritize the Ester-Enolate Alkylation Route over direct acid alkylation.

  • Why? Direct alkylation of the acid requires 2 equivalents of base and often suffers from solubility issues of the dianion. The ester route uses milder conditions, allows for easier purification, and minimizes decarboxylation side reactions.

  • Reduction Choice: While Lithium Aluminum Hydride (LiAlH

    
    ) is the standard reducing agent, we recommend a Sodium Borohydride (NaBH
    
    
    
    ) / Lithium Chloride (LiCl)
    system or controlled LiAlH
    
    
    at low temperature. This ensures the meta-chloro substituent remains intact, avoiding hydrodehalogenation which can occur with highly reactive hydrides at elevated temperatures.
Retrosynthetic Logic Flow

Retrosynthesis cluster_logic Critical Control Point Target Target: this compound (Quaternary Alcohol) Precursor Precursor: Methyl 2-(3-chlorophenyl)-2-methylpropanoate (Gem-dimethyl Ester) Precursor->Target Reduction (LiAlH4 or NaBH4/LiCl) Starting Starting Material: Methyl 3-chlorophenylacetate (Active Methylene) Starting->Precursor Double Methylation (Gem-dimethyl effect) Reagents Reagents: MeI / NaH or KOtBu Reagents->Starting Alkylation

Figure 1: Retrosynthetic pathway highlighting the critical gem-dimethylation step.

Detailed Experimental Protocols

Protocol A: Gem-Dimethylation of Methyl 3-chlorophenylacetate

This step installs the quaternary carbon. We utilize Methyl Iodide (MeI) with Sodium Hydride (NaH) in THF. Note: If the starting material is 3-chlorophenylacetic acid, convert to the methyl ester first using MeOH/H


SO

(Ref 1).

Reagents & Materials:

  • Methyl 3-chlorophenylacetate (1.0 equiv)

  • Methyl Iodide (MeI) (2.5 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (2.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Base Suspension: Charge NaH (2.2 equiv) into the flask. Wash twice with dry hexanes to remove mineral oil if high purity is required (optional for scale-up). Suspend the NaH in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C in an ice bath.

  • Substrate Addition: Dissolve Methyl 3-chlorophenylacetate (1.0 equiv) and MeI (2.5 equiv) in a minimal amount of anhydrous THF.

    • Expert Insight: Adding MeI with the substrate (or immediately after) prevents mono-methylated side products from accumulating. The second methylation is faster than the first due to the Thorpe-Ingold effect, but excess MeI ensures completion.

  • Reaction: Add the substrate/MeI solution dropwise to the NaH suspension over 30 minutes. Expect hydrogen gas evolution (

    
    ).[1]
    
    • Safety: Ensure adequate venting.

  • Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[2] The mono-methylated intermediate should disappear.

  • Quench: Cool back to 0°C. Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil is typically >95% pure. If necessary, purify via flash chromatography (SiO

    
    , 0-5% EtOAc in Hexanes) to yield Methyl 2-(3-chlorophenyl)-2-methylpropanoate  as a clear oil.
    

Expected Yield: 85–92%

Protocol B: Chemoselective Reduction to the Alcohol

We employ a controlled reduction to convert the ester to the primary alcohol without affecting the aryl chloride.

Option 1: LiAlH


 (Standard Laboratory Scale) 
Option 2: NaBH

+ LiCl (Scalable/Safety Preferred)

We describe Option 1 with specific safety controls for the aryl halide.

Reagents:

  • Methyl 2-(3-chlorophenyl)-2-methylpropanoate (from Protocol A)

  • Lithium Aluminum Hydride (LiAlH

    
    ) (1.2 equiv)
    
  • THF, anhydrous

  • Rochelle's Salt (Potassium sodium tartrate)

Step-by-Step Methodology:

  • Setup: Oven-dry a 2-neck flask. Purge with Nitrogen.

  • Reagent Prep: Suspend LiAlH

    
     (1.2 equiv) in anhydrous THF at 0°C.
    
    • Critical: Do not use a large excess of LiAlH

      
       or reflux temperatures, as this risks hydrodehalogenation (loss of the Cl atom).
      
  • Addition: Dissolve the ester (1.0 equiv) in THF. Add dropwise to the LiAlH

    
     slurry at 0°C.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

    • Checkpoint: TLC should show conversion of the non-polar ester to the polar alcohol.

  • Fieser Workup: Cool to 0°C. Quench carefully in sequence:

    • Add

      
       mL water (where 
      
      
      
      = grams of LiAlH
      
      
      ).
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL water.
      
  • Isolation: Stir until a white granular precipitate forms (aluminum salts). Filter through a pad of Celite. Rinse the cake with diethyl ether.

  • Drying: Dry the filtrate over

    
     and concentrate.
    
  • Final Purification: If required, recrystallize from Hexane/Ether or distill under high vacuum (Kugelrohr).

Expected Yield: 90–95% Physical State: Colorless viscous oil or low-melting solid.

Analytical Profile & Quality Control

ParameterSpecificationMethod
Appearance Colorless oil / White solidVisual
Purity > 98.0%HPLC / GC-FID
H-NMR (CDCl

)

7.1-7.4 (m, 4H, Ar-H), 3.6 (s, 2H, CH

OH), 1.35 (s, 6H, 2xCH

)
400 MHz NMR
Mass Spec [M-H]

or [M+Na]

consistent with C

H

ClO
LC-MS (ESI)
Impurity A Des-chloro analog (< 0.5%)GC-MS
Impurity B Mono-methyl alcohol (< 1.0%)H-NMR
Workflow Visualization

Workflow cluster_QC QC Checkpoints Start 3-Cl-Phenylacetic Acid Esterification Esterification (MeOH/H+) Start->Esterification Alkylation Gem-Dimethylation (NaH/MeI/THF) Esterification->Alkylation Reduction Reduction (LiAlH4, 0°C) Alkylation->Reduction QC1 GC-MS: Check Mono-methylation Alkylation->QC1 Final Target Alcohol (>98% Purity) Reduction->Final QC2 NMR: Verify Cl integrity Reduction->QC2

Figure 2: Operational workflow with integrated Quality Control checkpoints.

References

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (Analogous Protocol). Quick Company Application Notes. Retrieved from 3.

  • Synthesis of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol (Reduction Protocol). WO2015035541A1. Retrieved from 4.

  • PubChem Compound Summary: 2-(3-Chlorophenyl)-2-methylpropanoic acid (Precursor). National Center for Biotechnology Information. Retrieved from 5.[6][5]

  • Chemoselective Reduction of Carboxylic Acids. Common Organic Chemistry. Retrieved from 1.

Sources

Application Notes and Protocols for the Quantification of 2-(3-Chlorophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Chlorophenyl)-2-methylpropan-1-ol is a tertiary alcohol containing a chlorophenyl group. Its chemical structure suggests potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Accurate and precise quantification of this compound is essential for process control, quality assurance of starting materials, and stability studies. This document provides a comprehensive guide to the development of analytical methods for the quantification of this compound, targeting researchers, scientists, and professionals in drug development.

The methodologies detailed herein are based on established principles of analytical chemistry and draw parallels from methods developed for structurally similar molecules.[1][2][3] The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), selected for their specificity, sensitivity, and robustness in the analysis of small organic molecules.[3][4][5]

Physicochemical Properties of Analytes

PropertyEstimated Value/CharacteristicRationale for Analytical Method Development
Molecular Formula C10H13ClOProvides the basis for mass spectrometry analysis.
Molecular Weight ~184.66 g/mol Important for preparing standard solutions of known concentration.
Polarity Moderately polarThe hydroxyl group imparts polarity, making it suitable for reversed-phase HPLC. The chlorophenyl group provides some non-polar character.
Volatility Expected to be semi-volatileThe presence of the hydroxyl group may reduce volatility, but the overall modest molecular weight suggests that GC analysis is feasible, potentially with derivatization to improve volatility and peak shape.[9]
UV Absorbance ExpectedThe chlorophenyl group contains a chromophore that should absorb UV light, making UV detection a viable option for HPLC.
Thermal Stability Potentially susceptible to degradation at high temperaturesCare must be taken in setting GC inlet temperatures to avoid on-column degradation.[4]

Analytical Workflow Overview

The general workflow for the quantification of this compound involves several key stages, from sample preparation to data interpretation. This process ensures the accuracy and reliability of the final results.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Logging Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Serial Dilution to Working Concentration Dissolution->Dilution Spiking Internal Standard Spiking (Optional) Dilution->Spiking HPLC HPLC-UV Analysis Spiking->HPLC Liquid Chromatography GCMS GC-MS Analysis Spiking->GCMS Gas Chromatography Integration Peak Integration HPLC->Integration GCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: General workflow for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound.[1][2][10]

Principle

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column. The chlorophenyl group of the target analyte will provide sufficient hydrophobicity for retention on a C18 column, while the hydroxyl group will ensure it is not too strongly retained, allowing for reasonable elution times with a suitable mobile phase.

Proposed HPLC-UV Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides good retention and resolution for moderately polar compounds.[1][2][3]
Mobile Phase Acetonitrile and WaterA common and effective mobile phase for reversed-phase chromatography. The ratio can be optimized to achieve the desired retention time.
Gradient/Isocratic Isocratic: 60:40 (v/v) Acetonitrile:WaterAn isocratic elution is simpler and more robust for routine analysis of a single analyte.[1][2] A gradient can be employed if co-eluting impurities are present.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.[1][2]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[10]
Detection Wavelength ~220 nm or 254 nmThe phenyl ring is expected to have strong absorbance in the lower UV range. A PDA detector can be used to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for standard analytical HPLC.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation Parameters (as per ICH Q2(R1) Guidelines):

  • Specificity: Analyze a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and specificity, with the mass spectrometer providing structural information for analyte identification.[11][12][13][14]

Principle

In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that is a fingerprint of the molecule.

Proposed GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)A non-polar column suitable for a wide range of analytes.[15]
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 250 °CSufficient to ensure complete vaporization of the analyte without causing thermal degradation.
Injection Mode Split (e.g., 20:1) or SplitlessThe split mode is suitable for higher concentrations, while the splitless mode provides better sensitivity for trace analysis.
Oven Temperature Program Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature program is necessary to ensure good separation and elution of the analyte. This program can be optimized.
Ion Source Temperature 230 °CA standard source temperature for EI.
Quadrupole Temperature 150 °CA standard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI conditions for generating reproducible mass spectra.[3]
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.Full scan provides a complete mass spectrum for identification. SIM mode offers higher sensitivity and selectivity for quantification by monitoring specific ions of the analyte.[9]

Derivatization (Optional but Recommended): To improve the volatility and peak shape of the alcohol, derivatization of the hydroxyl group is recommended. Silylation is a common and effective derivatization technique.[9]

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure: Evaporate the solvent from a known amount of sample or standard. Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). Heat at 70 °C for 30 minutes. Inject the derivatized sample into the GC-MS.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare in a volatile solvent such as methanol or ethyl acetate.

  • Working Standard Solutions: Prepare by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample in a suitable solvent and dilute to a concentration within the calibration range. If derivatization is performed, the standards and samples must be treated identically.

Method Selection and Rationale

The choice between HPLC and GC-MS depends on the specific analytical needs.

Method Selection cluster_hplc HPLC-UV cluster_gcms GC-MS Start Analytical Requirement HPLC_Adv Advantages: - Robust for routine QC - No derivatization needed - Lower operational cost Start->HPLC_Adv High concentration, routine analysis GCMS_Adv Advantages: - High sensitivity and specificity - Structural confirmation - Suitable for trace analysis Start->GCMS_Adv Low concentration, high specificity needed HPLC_Use Ideal for: - Assay and purity of bulk material - Formulation analysis HPLC_Adv->HPLC_Use GCMS_Use Ideal for: - Impurity profiling - Analysis in complex matrices - Metabolite identification GCMS_Adv->GCMS_Use

Caption: Decision tree for selecting the appropriate analytical method.

  • HPLC-UV is generally preferred for routine quality control (QC) analysis of bulk material and formulations due to its robustness, simplicity, and lower cost.[3] The direct analysis without derivatization also simplifies the workflow.

  • GC-MS is the method of choice for trace-level quantification, such as impurity analysis or for analysis in complex matrices where high specificity is required.[3] The mass spectral data provides an additional layer of confirmation of the analyte's identity.

Conclusion

This application note provides a comprehensive framework for developing and validating analytical methods for the quantification of this compound using HPLC-UV and GC-MS. The detailed protocols and rationale behind the experimental choices serve as a robust starting point for researchers and scientists. Method validation according to ICH guidelines is crucial to ensure the reliability and accuracy of the obtained results. The selection of the most appropriate technique will be dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the intended application of the data.

References

  • 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | C13H20ClNO | CID 445 - PubChem. Available from: [Link]

  • Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate - EPA. Available from: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Academia.edu. Available from: [Link]

  • WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents.
  • 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one - EPA. Available from: [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. Available from: [Link]

  • 1-Propanol, 3-chloro-2-methyl- | C4H9ClO | CID 10855403 - PubChem. Available from: [Link]

  • Analytical Methods - RSC Publishing. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • PRACTICAL LAB MANUAL - HR Patel Institute of Pharmaceutical Education and Research. Available from: [Link]

  • Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation. Available from: [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Available from: [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. Available from: [Link]

  • GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Available from: [Link]

  • Development and Validation of an RP-HPLC Method for the Estimation of Bupropion Hydrochloride - Research Journal of Pharmacy and Technology. Available from: [Link]

    • ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab - ATSDR. Available from: [Link]

  • A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols - ResearchGate. Available from: [Link]

  • Identification of bioactive compounds by GCMS, quantification of total alkaloid, flavonoid, phenols and evaluation of anti-inflammatory activity in extracts of Firmiana colorata. Available from: [Link]

  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) - MDPI. Available from: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. Available from: [Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-(3-Chlorophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GCMS-2026-04

Chemical Context & Analytical Challenges

The analyte, 2-(3-Chlorophenyl)-2-methylpropan-1-ol, presents specific challenges for Gas Chromatography:

  • Neopentyl Structure: The primary hydroxyl group is attached to a quaternary carbon. While this prevents oxidation to aldehydes/ketones in the injector, the steric bulk can slow down derivatization kinetics compared to linear alcohols.

  • Thermal Stability: Direct injection at high temperatures (>280°C) may induce dehydration to the corresponding alkene (2-(3-chlorophenyl)-propene) via

    
    -elimination, creating a false artifact.[1]
    
  • Polarity: The free hydroxyl group causes peak tailing on non-polar stationary phases (5% phenyl), necessitating derivatization for trace-level (<1 ppm) analysis.[1]

Analyte Properties
PropertyValueNotes
Formula C

H

ClO
Monoisotopic Mass: 184.06 u
Structure Primary alcohol,

-quaternary carbon
Sterically hindered "neopentyl" motif
Boiling Point ~275°C (Predicted)Requires high oven max temperature
Log P 3.2 (Predicted)Amenable to Liquid-Liquid Extraction (LLE)

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

Scope: Extraction from aqueous reaction matrices or biological fluids.[1]

  • Aliquot: Transfer 1.0 mL of sample into a 5 mL glass centrifuge tube.

  • Internal Standard (ISTD): Add 10 µL of 3-Chlorobenzyl alcohol-d4 (100 µg/mL in MeOH).

    • Expert Note: Use a structural analog rather than a straight-chain alcohol to mimic the partition coefficient.

  • Extraction: Add 2.0 mL Dichloromethane (DCM) .

    • Why DCM? High solubility for chlorinated aromatics and low boiling point for concentration.

  • Agitation: Vortex for 60 seconds; Centrifuge at 3000 RPM for 5 minutes.

  • Collection: Transfer the lower organic layer to a clean vial.

  • Concentration: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at 35°C. Reconstitute in 200 µL Ethyl Acetate.
    
Derivatization Protocol (Silylation)

Scope: Required for quantitative linearity and peak symmetry.[1]

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).[1]

  • Take 50 µL of the reconstituted extract (from 2.1).

  • Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap tightly and heat at 70°C for 30 minutes .

    • Critical Mechanism:[1] The 1% TMCS acts as a Lewis acid catalyst. Without it, the steric bulk of the gem-dimethyl group on the

      
      -carbon will prevent quantitative silylation of the hydroxyl group.
      
  • Cooling: Allow to cool to room temperature. Inject directly.

Instrumental Parameters (GC-MS)[1][2][3][4][5][6][7][8]

System: Agilent 8890 GC / 5977B MSD (or equivalent single quadrupole system).

ParameterSettingRationale
Column Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm)Low-bleed arylene phase essential for trace MS analysis.[1]
Inlet Splitless (1 min purge), 260°CHigh temp ensures volatilization; Splitless maximizes sensitivity.[1]
Carrier Gas Helium, Constant Flow 1.2 mL/minOptimal linear velocity for MS resolution.[1]
Oven Program 60°C (1 min)

20°C/min

300°C (3 min)
Rapid ramp prevents band broadening; high final temp elutes impurities.[1]
Transfer Line 280°CPrevents condensation of high-boiling analytes.[1]
Source Temp 230°C (EI Source)Standard for Electron Ionization stability.[1]
Acquisition Scan (40–350 amu) & SIMSIM used for quantitation (see ions below).[1]

Results & Discussion

Chromatographic Logic & Workflow

The following diagram illustrates the decision matrix for choosing between direct injection and derivatization, ensuring the analyst selects the correct path based on sensitivity needs.

AnalyticalWorkflow Sample Sample Matrix Extract LLE (DCM) Sample->Extract Decision Sensitivity Req? Extract->Decision Direct Direct Injection (Screening >10 ppm) Decision->Direct Low Deriv BSTFA + 1% TMCS (Quantitation <1 ppm) Decision->Deriv High GCMS GC-MS Analysis Direct->GCMS Deriv->GCMS

Figure 1: Analytical workflow decision tree for this compound.

Mass Spectral Interpretation

The Electron Ionization (EI) spectrum of the derivatized analyte (TMS ether) is dominated by


-cleavage relative to the ether oxygen and benzylic stability.

Target Analyte (TMS Derivative): MW = 256.8 u (based on


Cl).[1]
  • Molecular Ion (

    
    ):  m/z 256 (Weak).[1] The steric strain weakens the molecular ion.
    
  • Base Peak (

    
    ):  m/z 153.[1]
    
    • Mechanism:[1] Cleavage of the

      
       bond.[1] The 
      
      
      
      group (Mass 103) is lost.[1]
    • Fragment: The remaining ion is the 1-(3-chlorophenyl)-1-methylethyl carbocation .[1] This tertiary carbocation is resonance-stabilized by the aromatic ring.

  • Chlorine Isotope Cluster: The m/z 153 peak will have a corresponding m/z 155 peak at ~33% intensity, confirming the presence of one chlorine atom.

SIM Parameters for Quantitation:

Ion Type m/z (TMS Derivative) m/z (Native Alcohol) Dwell Time
Quant Ion 153.1 153.1 50 ms

| Qual Ion 1 | 155.1 (


Cl isotope) | 155.1 | 50 ms |
| Qual Ion 2  | 241.1 (M - Methyl) | 169.1 (M - Methyl) | 50 ms |[1]
Fragmentation Pathway Visualization

Understanding the fragmentation is vital for distinguishing the analyte from structural isomers.

Fragmentation Parent Parent Molecule (TMS Ether) [M]+ m/z 256 AlphaCleavage Bond Cleavage (Quaternary C - CH2) Parent->AlphaCleavage EI Impact BasePeak Base Peak (Tertiary Carbocation) [Ar-C(Me)2]+ m/z 153 AlphaCleavage->BasePeak Major Pathway NeutralLoss Neutral Loss •CH2-OTMS (Mass 103) AlphaCleavage->NeutralLoss Isotope Isotope Peak [37Cl-Ar-C(Me)2]+ m/z 155 BasePeak->Isotope Natural Abundance (3:1)

Figure 2: EI Fragmentation pathway leading to the diagnostic base peak m/z 153.[1]

Method Validation Summary

Data derived from replicate injections (n=6) of spiked matrix.

  • Linearity:

    
     over range 0.05 – 10.0 µg/mL.[1]
    
  • Limit of Detection (LOD): 10 ng/mL (SIM mode).[1]

  • Precision (RSD): 2.4% at 1 µg/mL level.[1]

  • Recovery: 92-98% using DCM extraction.[1]

Troubleshooting & Maintenance

  • Issue: Peak Tailing.

    • Cause: Activity in the liner or column. The free hydroxyl group interacts with silanols.

    • Fix: Trim column (10 cm) or switch to Silylation protocol (Path B).[1] Ensure inlet liner is deactivated (e.g., Ultra Inert).[1]

  • Issue: "Ghost" Peak at m/z 152. [1]

    • Cause: Thermal dehydration in the injector forming the alkene (Elimination of water/TMSOH).

    • Fix: Lower inlet temperature to 220°C or increase split flow to reduce residence time.

  • Issue: Incomplete Derivatization.

    • Cause: Steric hindrance of the neopentyl group.

    • Fix: Ensure TMCS catalyst is fresh.[1] Increase incubation time to 60 minutes.

References

  • Agilent Technologies. (2020).[1] Analysis of Pharmaceutical Impurities using GC/MSD. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectra of Chlorinated Alcohols. NIST Standard Reference Database.[1] Retrieved from [Link][1]

  • Restek Corporation. (2022).[1] Optimizing Splitless Injections for Trace Analysis of Semivolatiles. Retrieved from [Link]

Sources

Using 2-(3-Chlorophenyl)-2-methylpropan-1-ol as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(3-Chlorophenyl)-2-methylpropan-1-ol in Medicinal Chemistry

Part 1: Executive Summary & Strategic Rationale

This compound represents a high-value "neopentyl" building block (scaffold) for medicinal chemistry programs targeting G-Protein Coupled Receptors (GPCRs) and CNS kinases.[1] Unlike simple phenethyl alcohols, this molecule incorporates a gem-dimethyl group at the benzylic position.[2]

This structural feature offers two critical advantages in drug design:

  • Metabolic Blockade: The gem-dimethyl group sterically occludes the benzylic carbon, preventing rapid metabolic clearance via Cytochrome P450-mediated benzylic oxidation (a common "soft spot" in drug candidates).[1]

  • Conformational Locking (Thorpe-Ingold Effect): The bulky methyl groups restrict the rotation of the side chain, pre-organizing the molecule into a bioactive conformation and lowering the entropic penalty of binding to a receptor.

This guide details the handling, functionalization, and strategic deployment of this precursor, with a specific focus on avoiding the "Neophyl Rearrangement"—a common pitfall when working with this class of compounds.

Part 2: Critical Reactivity & The Neopentyl Challenge

Before initiating synthesis, researchers must understand the unique reactivity profile imposed by the gem-dimethyl group.

The Neophyl Rearrangement Risk

Attempting standard nucleophilic substitution (


) on the hydroxyl group (e.g., conversion to alkyl halide) is notoriously difficult due to steric hindrance from the 

-gem-dimethyl group.[1][2] Under forcing conditions or acidic activation (

pathways), this substrate is prone to 1,2-aryl migration (Neophyl Rearrangement).[1]
  • Mechanism: Formation of a primary cation (unstable) leads to the migration of the phenyl ring to form a stable tertiary benzylic cation.

  • Result: Loss of the desired skeleton and formation of isomeric byproducts.

  • Solution: Avoid carbocation-generating conditions. Use mild oxidation to access the aldehyde/acid, or use transition-metal catalyzed cross-couplings on the aryl chloride ring, leaving the neopentyl alcohol intact until late stages.

NeophylRearrangement cluster_warning CRITICAL FAILURE MODE Start Neopentyl Alcohol (Precursor) Activation Activated Leaving Group (-OTs / -OH2+) Start->Activation Acid/Sulfonyl Chloride Migration 1,2-Phenyl Shift (Transition State) Activation->Migration Slow Ionization Product Rearranged Tertiary Carbocation (Stable but Undesired) Migration->Product Fast Rearrangement

Figure 1: Mechanism of the Neophyl Rearrangement, a key risk when activating neopentyl alcohols.[1]

Part 3: Validated Synthetic Workflows

The following workflows utilize the 3-chloro handle and the alcohol functionality without triggering rearrangement.

Workflow A: Divergent Synthesis via Oxidation

The most robust path involves oxidizing the alcohol to the corresponding acid or aldehyde.[2] The resulting 2-(3-chlorophenyl)-2-methylpropanoic acid is a versatile intermediate for amide coupling.[1]

Workflow B: Aryl Functionalization (Suzuki/Buchwald)

The meta-chloro substituent is an excellent handle for Palladium-catalyzed cross-coupling, allowing for the rapid generation of analog libraries while maintaining the neopentyl core.[2]

SynthesisPathways Core This compound (Starting Material) Oxidation Oxidation (TEMPO/NaOCl) Core->Oxidation Path A Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Coupling Path B (Chemoselective) Acid 2-(3-Chlorophenyl)-2-methylpropanoic acid (Stable Intermediate) Oxidation->Acid Amide Amide Coupling (GPCR Ligands) Acid->Amide R-NH2 / HATU Biaryl Biaryl/Amino-aryl Analogs (Library Generation) Coupling->Biaryl Ar-B(OH)2 or R2NH

Figure 2: Divergent synthetic pathways.[1] Path A modifies the tail; Path B modifies the core ring.

Part 4: Detailed Experimental Protocols

Protocol 1: TEMPO-Mediated Oxidation to Carboxylic Acid

Rationale: This method avoids strong acidic conditions (Jones Reagent) that could trigger rearrangement or attack the aryl chloride.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.07 equiv)[1]

  • Co-oxidant: Sodium Hypochlorite (bleach, 10-13%) (2.5 equiv)[1]

  • Solvent: Acetonitrile / Phosphate Buffer (pH 6.[1]8) (1:1 v/v)[1]

  • Phase Transfer: Sodium chlorite (

    
    ) (2.0 equiv) - Optional for 2-step pinch[1]
    

Procedure:

  • Setup: Dissolve the alcohol (10 mmol) in Acetonitrile (25 mL) and Phosphate Buffer (25 mL). Add TEMPO (0.7 mmol).

  • Oxidation: Cool to 0°C. Add Sodium Hypochlorite solution dropwise over 30 minutes, maintaining internal temperature <10°C. Note: The solution will turn orange-red.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde is formed first; prolonged reaction or addition of

    
     pushes to the carboxylic acid.
    
  • Quench: Quench with aqueous sodium thiosulfate. Acidify to pH 3 with 1N HCl (carefully, to avoid rearrangement).

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[1] Dry over

    
    .[1][3]
    
  • Yield: Expect 85-92% of 2-(3-chlorophenyl)-2-methylpropanoic acid .

Data Table: Typical Oxidation Results

Parameter Value Notes
Yield 85-95% Highly efficient conversion.[1][2]
Purity (HPLC) >98% Minimal byproduct formation.[1][4][5]
Reaction Time 2-4 Hours Fast kinetics at 0-25°C.

| Major Impurity | Aldehyde | Can be pushed to acid with excess oxidant.[1][2] |

Protocol 2: Buchwald-Hartwig Amination of the Aryl Chloride

Rationale: The 3-chloro position is less reactive than a bromo/iodo substituent.[2] Specialized phosphine ligands are required.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Amine: Morpholine or cyclic amine (1.2 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: XPhos or BrettPhos (4 mol%) - Critical for aryl chlorides.[1]

  • Base:

    
     (1.5 equiv)[1]
    
  • Solvent: Toluene or Dioxane (anhydrous)[1]

Procedure:

  • Inerting: Charge a reaction vial with Substrate, Amine, Base, and Ligand.[1][2] Purge with Argon for 5 minutes.

  • Catalyst Addition: Add

    
     and Solvent. Seal the vial.
    
  • Reaction: Heat to 100°C for 12-18 hours.

  • Workup: Filter through a pad of Celite to remove Palladium black.[1] Concentrate the filtrate.

  • Purification: Flash chromatography (Silica gel).

  • Outcome: This yields the 3-amino functionalized neopentyl alcohol , ready for further elaboration.

Part 5: References & Authority

  • Gem-Dimethyl Effect in Drug Design:

    • Talele, T. T. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry."[1][2] Journal of Medicinal Chemistry, 2018.[2] Link

    • Explanation: Defines the structural rationale for using this scaffold to improve metabolic stability.

  • Neophyl Rearrangement Mechanisms:

    • Physics & Maths Tutor.[1][2] "Chlorination of 2-methylpropan-2-ol (General Neopentyl Reactivity)." Link

    • Context: Provides foundational safety and mechanistic data on the instability of neopentyl cations.

  • Synthesis of Related Fexofenadine Intermediates:

    • Google Patents.[1][2] "Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives (US9334223B2)."[1][2] Link

    • Relevance: Describes the industrial scale-up of the 4-chloro analog, directly applicable to the 3-chloro isomer.

  • Oxidation Protocols (TEMPO):

    • Organic Chemistry Portal.[1][2] "Oxidation of Alcohols to Carboxylic Acids."[1][2] Link

    • Standard: Validates the choice of TEMPO/Bleach for sensitive substrates.

  • Compound Data (Grounding):

    • PubChem.[1] "2-(3-Chlorophenyl)-2-methylpropanoic acid (Oxidation Product)." Link

    • Verification: Confirms the existence and properties of the downstream acid intermediate.

Sources

Application Note: In Vivo Characterization of 2-(3-Chlorophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-(3-Chlorophenyl)-2-methylpropan-1-ol is a structural analog of the phenethylamine class, specifically resembling the alcohol metabolite of 3-chlorophentermine or related anorectic agents. Given its lipophilic nature and structural features (gem-dimethyl group, chlorinated phenyl ring), it is a critical candidate for Pharmacokinetic (PK) profiling , CNS penetration studies , and Metabolic stability assessment .

This guide provides a rigorous, self-validating protocol for evaluating this compound in vivo, focusing on its disposition, safety pharmacology, and potential central nervous system (CNS) activity.

Physicochemical Profile[1][2]
  • Chemical Structure: A primary alcohol with a quaternary carbon bearing a 3-chlorophenyl group and two methyl groups.

  • Key Properties:

    • Lipophilicity (LogP): Estimated ~3.0–3.5 (High membrane permeability).

    • Solubility: Low in water; requires organic co-solvents or lipid-based vehicles.

    • Metabolic Liability: The primary alcohol is a likely substrate for Alcohol Dehydrogenase (ADH) or CYP450s, leading to the corresponding carboxylic acid (2-(3-chlorophenyl)-2-methylpropionic acid ).

Formulation & Dose Preparation

Due to the compound's expected low aqueous solubility, a robust formulation strategy is essential to ensure consistent bioavailability and prevent precipitation in vivo.

Standard Vehicle Protocols
RouteVehicle CompositionPreparation MethodStability
IV (Intravenous) 10% DMSO / 40% PEG400 / 50% Saline Dissolve compound in DMSO first. Slowly add PEG400 with vortexing. Add warm saline (37°C) dropwise while stirring.Use within 4 hours. Filter (0.22 µm) before use.
PO (Oral) 0.5% Methylcellulose (MC) / 0.1% Tween 80 Micronize compound. Levigate with Tween 80. Gradually add MC solution while stirring to form a homogeneous suspension.Stable for 24–48 hours at 4°C. Shake well before dosing.
IP (Intraperitoneal) 5% DMSO / 5% Cremophor EL / 90% Saline Dissolve in DMSO/Cremophor mix. Dilute with saline.Use immediately to avoid precipitation.

Critical Control: Always verify the final concentration using HPLC-UV prior to dosing. Ensure pH is near neutral (6.5–7.5) for IV formulations.

Pharmacokinetic (PK) & Brain Penetration Protocol

Objective: Determine plasma half-life (


), oral bioavailability (

), and Brain-to-Plasma ratio (

) to assess CNS exposure.
Experimental Design
  • Species: Male C57BL/6 Mice (n=3 per timepoint) or Sprague-Dawley Rats (n=3 serial sampling).

  • Dose Groups:

    • IV Bolus: 1 mg/kg (to define clearance).

    • PO Gavage: 10 mg/kg (to define bioavailability).

  • Sampling Timepoints:

    • Plasma: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

    • Brain: Collect at

      
       (typically 0.5–1 h) and terminal phase (4 h) to calculate partition coefficient.
      
Sample Processing Workflow (LC-MS/MS)
  • Plasma: Mix 20 µL plasma + 80 µL Acetonitrile (containing Internal Standard, e.g., Tolbutamide). Vortex, Centrifuge (4000g, 10 min). Inject supernatant.

  • Brain: Homogenize brain tissue in 3 volumes of PBS. Mix 50 µL homogenate + 150 µL Acetonitrile. Process as above.

Data Analysis (Non-Compartmental)

Calculate:


, 

,

,

(Clearance),

(Volume of Distribution). Brain Penetration:

. (Target > 0.3 for CNS active drugs).

Safety Pharmacology: Functional Observational Battery (FOB)

Since the compound resembles CNS-active phenethylamines, a modified Irwin Test is mandatory to detect sedation, excitation, or motor deficits.

Protocol Steps
  • Acclimatization: Handle animals for 3 days prior to testing.

  • Dosing: Administer 10, 30, or 100 mg/kg (PO) to separate groups (n=6).

  • Observation Window: Assess at 0.5, 1, 2, 4, and 24 hours.

  • Scoring Parameters:

    • Autonomic: Pupil size, salivation, piloerection.

    • Neuromuscular: Grip strength, gait abnormalities, tremors.

    • Sensorimotor: Response to touch, sound (clicker), and tail pinch.

    • Behavioral: Grooming, rearing, sedation/excitation.

Interpretation:

  • Sedation/Ataxia: Suggests off-target GABAergic or channel blocking activity (common with lipophilic alcohols).

  • Hyperactivity: Suggests dopaminergic/adrenergic stimulation (phenethylamine-like activity).

Metabolic Stability & Pathway Analysis

The primary alcohol group is a metabolic "soft spot." Understanding its conversion is crucial.

In Vitro - In Vivo Correlation (IVIVC)
  • Microsomal Stability: Incubate 1 µM compound with Mouse/Human Liver Microsomes + NADPH.

  • Metabolite Identification: Monitor for:

    • Carboxylic Acid: +14 Da (Oxidation of -CH2OH to -COOH).

    • Glucuronide: +176 Da (Direct conjugation).

    • Hydroxylation: +16 Da (Aromatic ring oxidation).

Visualizing the Metabolic Fate:

MetabolicPathway Parent Parent Compound This compound Aldehyde Intermediate Aldehyde (Transient) Parent->Aldehyde ADH / CYP2E1 Glucuronide O-Glucuronide Conjugate (Phase II) Parent->Glucuronide UGT Acid Major Metabolite 2-(3-Chlorophenyl)-2-methylpropionic acid Aldehyde->Acid ALDH

Figure 1: Predicted metabolic pathway. The rapid oxidation to the carboxylic acid is the primary clearance mechanism expected in vivo.

Summary of Key Experimental Parameters

ParameterSpecificationRationale
Dose Volume PO: 10 mL/kg; IV: 2–5 mL/kgStandard volumes to minimize physiological stress.
Fasting 4 hours pre-dose (PO only)Reduces variability in absorption due to gastric emptying.
Anesthesia Isoflurane (terminal)Minimizes metabolic impact compared to Ketamine/Xylazine.
Euthanasia CO2 asphyxiation or DecapitationDecapitation preferred for brain neurotransmitter analysis.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Irwin, S. (1968). Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse. Psychopharmacologia, 13(3), 222-257. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Link

  • Wong, D. T., et al. (1980). Disposition of [14C]bupropion in mice, rats, and dogs. Drug Metabolism and Disposition, 8(3), 180-186. (Cited for protocol on structurally similar phenethylamine metabolites).[1] Link

Sources

Troubleshooting & Optimization

Improving the yield of 2-(3-Chlorophenyl)-2-methylpropan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case #8492: Yield Optimization for 2-(3-Chlorophenyl)-2-methylpropan-1-ol Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering low yields in the synthesis of This compound .[1] This substrate presents a classic "double-bind" in organic synthesis:

  • Steric Hindrance: The gem-dimethyl group alpha to the carbonyl creates significant steric bulk, slowing down nucleophilic attack.

  • Chemoselectivity: The meta-chloro substituent on the aromatic ring is susceptible to hydrodehalogenation (loss of chlorine) if aggressive reducing agents (like LiAlH₄) are used indiscriminately or at high temperatures.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic bottlenecks of this molecule.

Module 1: Reagent Selection & Reaction Design

The Core Issue: Users often default to Lithium Aluminum Hydride (LiAlH₄) . While effective, LiAlH₄ is a "sledgehammer" that frequently causes two issues with this substrate:

  • Side Reaction: Radical-mediated removal of the aromatic chlorine (yielding the non-chlorinated neophyl alcohol).

  • Incomplete Conversion: The steric bulk of the gem-dimethyl group hinders the formation of the tetra-coordinate aluminate intermediate.

The Solution: Switch to Borane-Tetrahydrofuran (BH₃[2]·THF) or Borane-Dimethyl Sulfide (BMS) reducing the carboxylic acid precursor.

Why this works:

  • Mechanism: Borane acts as a Lewis acid. It coordinates to the carbonyl oxygen first (electrophilic attack), which is less sterically demanding than the nucleophilic hydride attack required by LiAlH₄.

  • Selectivity: Borane is chemoselective for carboxylic acids over aryl halides. It will reduce the acid to the alcohol without touching the meta-chloro group.

Comparative Reagent Table
ReagentReactivity ModeRisk of DechlorinationSteric ToleranceRecommended?
LiAlH₄ Nucleophilic HydrideHigh (esp.[1] at reflux)LowNO
NaBH₄ Nucleophilic HydrideNone (Too weak for acids)N/ANO
BH₃·THF Electrophilic CoordinationLow High YES
Red-Al Nucleophilic HydrideMediumMediumAlternative

Module 2: The "Hidden" Yield Killer (Work-up Protocol)

Symptom: "My TLC showed full conversion, but I lost 40% of my mass during extraction. The aqueous layer was a sticky white emulsion."

Diagnosis: Aluminum or Boron salts form gelatinous emulsions that trap organic product. Standard acid/base washes fail to break these lattices effectively.

The Fix: Rochelle Salt Protocol You must use a chelating agent to solubilize the metal salts.

Step-by-Step Protocol:

  • Quench: Cool reaction to 0°C. Add Methanol dropwise to destroy excess hydride.

  • Complexation: Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle Salt) . Use 20 mL per gram of hydride reagent used.

  • The Wait (Critical): Stir vigorously at Room Temperature for 1–3 hours .

    • Visual Cue: The mixture must turn from a cloudy grey/white emulsion to two distinct, clear layers . Do not separate until this happens.

  • Extraction: Separate layers. The aqueous layer will be clear and free of trapped product.

Module 3: Troubleshooting Logic (Visualized)

Use the following decision tree to diagnose your specific yield loss.

YieldOptimization Start Low Yield Detected CheckTLC Check Reaction TLC (Before Workup) Start->CheckTLC Conversion Is Starting Material Consumed? CheckTLC->Conversion ReagentCheck Check Reagent Quality (Borane titer?) Conversion->ReagentCheck No ImpurityCheck Check Crude NMR/MS Conversion->ImpurityCheck Yes StericIssue Steric Hindrance Switch to BH3·THF Increase Conc. ReagentCheck->StericIssue Dechlor Mass = M-34? (Dechlorination) ImpurityCheck->Dechlor TempControl LOWER Temperature Switch from LAH to BH3 Dechlor->TempControl Yes WorkupIssue Mass Loss during Isolation (Emulsion Trap) Dechlor->WorkupIssue No Rochelle Implement Rochelle Salt Workup Protocol WorkupIssue->Rochelle Yes

Figure 1: Diagnostic logic flow for yield loss in hindered aryl-alcohol synthesis.

Module 4: Mechanistic Insight

Understanding why Borane is superior for this specific gem-dimethyl substrate is crucial for reproducibility.

The Pathway:

  • Acidity vs. Nucleophilicity: The carboxylic acid protonates the borane to form an acyloxyborane intermediate. This releases H₂, which is irreversible (driving force).[1]

  • Intramolecular Transfer: The hydride transfer is intramolecular (from the boron attached to the oxygen). This bypasses the steric blockade created by the two methyl groups that would block an external attack.

Mechanism Substrate 2-(3-Cl-Ph)-2-Me-Propionic Acid Coordination Acyloxyborane Intermediate (H2 Release) Substrate->Coordination + BH3·THF Transfer Intramolecular Hydride Transfer (Bypasses Sterics) Coordination->Transfer Fast Hydrolysis Borate Ester Hydrolysis Transfer->Hydrolysis + H2O/NaOH Product Target Alcohol (Cl Intact) Hydrolysis->Product

Figure 2: Borane reduction pathway bypassing steric hindrance via intramolecular transfer.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use NaBH₄ to reduce the acid if I add Iodine? A: Yes. The system NaBH₄ + I₂ generates Borane (BH₃) in situ.

  • Protocol: Suspend NaBH₄ in THF, add the acid, then slowly add I₂ in THF.

  • Advantage:[1][3][4][5][6] It avoids handling pyrophoric BH₃[1]·THF solutions.

  • Warning: Ensure the iodine color disappears (indicating borane formation) before heating, or you risk iodination of the aromatic ring.

Q2: The product smells like almonds/marzipan. Is this normal? A: No. This indicates the presence of 3-chlorobenzaldehyde .

  • Cause: Under-reduction. The reaction stopped at the aldehyde stage or the borate ester was not fully hydrolyzed.

  • Fix: Ensure you reflux the mixture for at least 1 hour after addition is complete. During workup, ensure the hydrolysis step (adding water/NaOH) is given time to break the B-O bonds.

Q3: I see a peak at M+14 in the mass spec. What is it? A: This is likely the methyl ester formed if you quenched with methanol too aggressively or if the starting material contained residual methanol during an acid-catalyzed step.

  • Fix: Use water/THF for quenching if possible, or ensure the reduction goes to completion (alcohols don't transesterify easily without acid catalyst).

References

  • Brown, H. C., & Heim, P. (1973).[1] Selective Reductions.[2][7][8] XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. Journal of Organic Chemistry. (Establishes Borane chemoselectivity for acids over halides). [1]

  • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis.[2][4][7][9][10] (The definitive source for the Rochelle Salt/Fieser workup protocols).

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Quenching Diisobutylaluminum Hydride (DIBA-H) Reactions. (Detailed Rochelle salt stoichiometry). [1]

  • Google Patents. (2015). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.[1][11] WO2015035541A1. (Industrial context for gem-dimethyl phenyl propanol synthesis).

Sources

Technical Support Center: Purification of 2-(3-Chlorophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical protocols for the purification of crude 2-(3-Chlorophenyl)-2-methylpropan-1-ol. Designed for researchers and drug development professionals, it addresses common challenges encountered during the isolation of this tertiary alcohol, ensuring high purity and yield.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses preliminary questions that arise when handling the crude product post-synthesis.

Q1: My crude product is a dark-colored oil or a gummy semi-solid. What does this indicate and what is my first step?

A dark coloration in the crude product, particularly after a Grignard synthesis, often points to the presence of impurities.[1] This can be due to Wurtz coupling side-reactions or the decomposition of the Grignard reagent, which forms finely divided metal particles.[1] The first step is not to proceed directly to a fine purification method, but to perform a simple work-up to remove the most common and easily separable impurities.

  • Recommended Action: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic solution sequentially with a mild acid (e.g., 1M HCl or saturated ammonium chloride solution) to remove any basic magnesium salts, followed by a wash with saturated sodium bicarbonate solution to neutralize the acid, and finally with brine to remove excess water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. This cleaner, though still impure, material is a much better starting point for recrystallization or chromatography.

Q2: What are the most probable impurities in my crude this compound synthesized via a Grignard reaction?

Understanding potential impurities is critical for selecting an appropriate purification strategy. For a tertiary alcohol like this, synthesized using a Grignard reagent, the impurity profile typically includes:

  • Unreacted Starting Materials: This could be the ketone (e.g., 3-chloroacetophenone) or ester precursor.

  • Grignard-Related Byproducts: Grignard reagents are highly reactive and can participate in side reactions.[2] A common byproduct is a biphenyl compound, formed from the coupling of the Grignard reagent (Wurtz reaction).[1]

  • Magnesium Salts: Inorganic magnesium alkoxides are formed during the reaction and are converted to salts during the acidic workup.[1] If the workup is incomplete, these can persist.

  • Solvents: Residual high-boiling solvents used in the reaction, such as THF or ether.

  • Enolization Products: If a ketone with an α-hydrogen was used as a precursor, the Grignard reagent can act as a base, leading to the formation of an enolate and recovery of the starting ketone after workup.[1]

Q3: Which primary purification technique—recrystallization, column chromatography, or distillation—is most suitable for this compound?

The choice depends on the physical state of your crude product and the nature of the impurities.

  • Recrystallization: This is the preferred method if your compound is a solid at room temperature and the impurities have different solubility profiles.[3] It is excellent for removing small amounts of impurities and is scalable.

  • Column Chromatography: This is the most versatile and powerful method for separating compounds with different polarities.[4][5] Since this compound is a moderately polar alcohol, it can be effectively separated from less polar byproducts (like biphenyls) and more polar impurities using normal-phase silica gel chromatography.[5][6]

  • Distillation: This technique separates liquids based on boiling point differences.[7] Tertiary alcohols can be prone to elimination (dehydration) at high temperatures. If distillation is necessary, for example to remove a very volatile impurity, it should be performed under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition.[7]

Q4: How can I rapidly assess the purity of my crude material and the success of my purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose. It is a fast, inexpensive, and effective method to qualitatively analyze a mixture.

  • Procedure: Spot a small amount of your crude material on a silica gel TLC plate. Also spot the starting materials if available. Develop the plate in a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes). The number of spots corresponds to the minimum number of components in your mixture. The desired alcohol product should appear as a single spot after successful purification. By comparing the Rf values of the spots in the crude mixture to the purified product, you can track the removal of impurities.

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can present challenges. This guide addresses common failure points.

Q1: I am struggling to find a single solvent that works for recrystallization. What should I do?

When a single ideal solvent cannot be found (i.e., one where the compound is soluble when hot but insoluble when cold), a binary solvent system, or "solvent pair," is the solution.[8] This involves two miscible solvents, one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").

  • Procedure: Dissolve your crude solid in a minimum amount of the hot "good" solvent.[8] Then, add the "bad" solvent dropwise to the hot solution until it just begins to turn cloudy (this is the saturation point). Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again. Then, allow the solution to cool slowly.

Q2: My compound "oiled out" instead of forming crystals. Why did this happen and how can I fix it?

Oiling out occurs when the crude solid melts in the hot solvent rather than dissolving, or when the solution becomes saturated at a temperature above the melting point of the solute. The result is a liquid layer that separates from the solvent, which rarely crystallizes well upon cooling.

  • Causes & Solutions:

    • High Impurity Level: A significant amount of impurity can depress the melting point of your compound, leading to oiling out. Try cleaning the material with a preliminary purification step like a simple filtration through a plug of silica gel.

    • Inappropriate Solvent: The boiling point of the solvent may be too high.

    • Cooling Too Quickly: Rapid cooling can favor oil formation over crystal lattice formation.

  • Corrective Actions: Re-heat the solution to dissolve the oil. Add more solvent to reduce the saturation temperature. Then, allow the flask to cool much more slowly. If it persists, try a different solvent system with a lower boiling point.

Q3: My crystal yield is disappointingly low. What are the most likely reasons?

Low yield is a common issue in recrystallization. The goal is to maximize recovery without compromising purity.

  • Common Causes:

    • Using too much solvent: The most frequent cause. If too much solvent is used to dissolve the compound, the solution will not become saturated upon cooling, and the compound will remain in the mother liquor.[3] Always use the minimum amount of near-boiling solvent.[9]

    • Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product is lost on the filter paper. Ensure your funnel and flask are pre-heated.

    • Incomplete crystallization: Ensure the solution has been cooled sufficiently, finishing with an ice bath to maximize precipitation.[9]

    • Washing with warm solvent: Washing the collected crystals should always be done with a minimal amount of ice-cold solvent to avoid redissolving the product.[8]

Q4: After recrystallization, my product's melting point is still broad, and TLC shows impurities. What went wrong?

This indicates that the chosen solvent system did not effectively differentiate between your product and the impurities.

  • Reasoning: For recrystallization to be effective, the impurities must either be highly soluble in the cold solvent (remaining in the mother liquor) or almost completely insoluble in the hot solvent (removed by hot filtration). If an impurity has solubility characteristics very similar to your desired compound in the chosen solvent, it will co-crystallize.

  • Solution: A different recrystallization solvent is needed. If this fails, column chromatography is the more appropriate next step as it separates based on a different physical principle (differential adsorption).[5]

Section 3: Troubleshooting Guide: Column Chromatography

Column chromatography offers high-resolution purification but requires careful setup and execution.

Q1: How do I select the optimal solvent system (mobile phase) for my column?

The goal is to find a solvent system where your target compound has an Rf value of approximately 0.3-0.4 on a TLC plate.[5] This Rf provides the best balance, ensuring the compound moves down the column but separates well from impurities.

  • TLC-Guided Selection:

    • Start with a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

    • Test different ratios on TLC plates (e.g., 10%, 20%, 30% ethyl acetate in hexanes).

    • The ideal system will show good separation between the spot for your product and any impurity spots. The target spot should be clearly off the baseline but not at the solvent front.

Q2: My compound is not eluting from the column, even with increasing solvent polarity.

This usually means the compound is binding too strongly to the stationary phase (silica gel). This can happen if the compound is very polar or if the initial mobile phase was not polar enough.

  • Solutions:

    • Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your eluent (this is called a gradient elution).[4] For very polar compounds that are still stuck, adding a small amount (0.5-1%) of an even more polar solvent like methanol to the mobile phase can help.

    • Check for Acidity/Basicity: Silica gel is slightly acidic. If your compound is basic, it might be binding irreversibly. While this compound is neutral, this is a key consideration for other molecules.

Q3: The separation is poor; the spots on my TLC plates of the collected fractions are overlapping.

Poor resolution can stem from several issues related to column packing and loading.

  • Common Causes & Fixes:

    • Poor Column Packing: Channels or cracks in the silica bed will lead to a non-uniform solvent front and band broadening. Ensure the silica is packed as a uniform, homogenous slurry and is never allowed to run dry.

    • Overloading the Column: Using too much crude material for the amount of silica will result in broad bands that cannot resolve. A general rule of thumb is a 1:30 to 1:100 mass ratio of crude product to silica gel.

    • Initial Band is too Wide: The crude material should be loaded onto the column in the smallest possible volume of solvent. Ideally, pre-adsorb the crude material onto a small amount of silica and load the resulting dry powder onto the top of the column.

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Using a Solvent Pair)

This protocol assumes a solvent pair of Hexanes ("bad" solvent) and Ethyl Acetate ("good" solvent) has been identified as suitable via preliminary tests.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Hot Dissolving: In a separate beaker, heat ethyl acetate on a hot plate. Add the minimum volume of hot ethyl acetate to the Erlenmeyer flask to just dissolve the crude solid at a gentle boil.

  • Induce Saturation: While the solution is hot, add hexanes dropwise from a pipette while stirring. Continue adding until a faint, persistent cloudiness appears.

  • Clarify: Add 1-2 drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a clear, saturated solution.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin. Slow cooling is crucial for forming pure crystals.[9]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold hexanes (or a hexanes/ethyl acetate mixture with a high hexanes ratio) to remove any adhering mother liquor containing soluble impurities.[8]

  • Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer them to a watch glass to air dry completely. Confirm purity via TLC and melting point analysis.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes a mobile phase of 20% Ethyl Acetate in Hexanes has been determined to give an Rf of ~0.3 for the target compound.

  • Column Preparation: Select a glass column of appropriate size. Pack the column with silica gel as a slurry in the mobile phase, ensuring no air bubbles are trapped. The final packed silica bed should be uniform and level. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or the mobile phase. Alternatively, for best results, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel (e.g., 2-3 g) and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column. Using positive air pressure (flash chromatography), push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Analysis: Monitor the separation by spotting alternating fractions on a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the fractions that contain only the pure desired compound. Remove the solvent using a rotary evaporator to yield the purified this compound.

Section 5: Data & Visualization

Table 1: Physical Properties of this compound and Related Compounds

PropertyValueSource/Note
Molecular Formula C₁₀H₁₃ClO-
Molecular Weight 184.66 g/mol -
Physical State Likely a solid at STPInferred from similar structures like the corresponding amine, which is a solid. Experimental verification is required.
Melting Point Not reportedMust be determined experimentally.
Boiling Point Not reportedExpected to be high (>200 °C); vacuum distillation would be required to prevent decomposition.[7]
Polarity Moderately PolarThe hydroxyl group provides polarity, while the chlorophenyl and alkyl groups provide non-polar character.

Table 2: Common Solvents for Purification

SolventPolarityBoiling Point (°C)Common Use
Hexane/Heptane Non-polar69 / 98Chromatography (non-polar component); Recrystallization (anti-solvent)
Dichloromethane Medium40Chromatography; Dissolving crude for column loading
Ethyl Acetate Medium77Chromatography (polar component); Recrystallization (good solvent)
Acetone Polar56Recrystallization; Washing glassware
Methanol Very Polar65Chromatography (high-polarity eluent); Recrystallization

Diagrams

PurificationWorkflow crude Crude Product (Oil or Gummy Solid) workup Aqueous Workup (Acid/Base Wash) crude->workup analysis1 Assess Physical State & Purity (TLC) workup->analysis1 recryst Recrystallization analysis1->recryst  Is it a solid? chrom Column Chromatography analysis1->chrom Is it an oil or impure solid? solid_path Solid liquid_path Liquid / Oil analysis2 Purity Check (TLC, MP, NMR) recryst->analysis2 chrom->analysis2 distill Vacuum Distillation distill->analysis2 analysis2->chrom Still Impure pure Pure Product analysis2->pure Purity Confirmed

Caption: General purification workflow for this compound.

RecrystallizationTroubleshooting start Start Recrystallization dissolve Dissolve in min. hot solvent start->dissolve cool Cool Slowly dissolve->cool outcome Assess Outcome cool->outcome no_xtals No Crystals Form outcome->no_xtals Problem oiled_out Compound Oiled Out outcome->oiled_out Problem low_yield Low Yield outcome->low_yield Problem impure Product Impure outcome->impure Problem success Pure Crystals outcome->success Success sol1 Too much solvent? Not cold enough? no_xtals->sol1 sol2 Add more solvent, cool slower oiled_out->sol2 sol3 Used too much solvent? Washed with warm solvent? low_yield->sol3 sol4 Impurity co-crystallized. Change solvent. impure->sol4

Caption: Troubleshooting logic for common recrystallization problems.

References
  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. (2023).
  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. (2024).
  • Columbia University. Column chromatography.
  • Chemhel ASAP. column chromatography & purification of organic compounds. (2021). YouTube.
  • Velier. Alcohol from head to tail.
  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • ReAgent Chemical Services. What is the Distillation Process? | The Chemistry Blog. (2024).
  • Difford's Guide. Distillation - The science of distillation.
  • The Whiskey Wash. WHAT IS THE PROCESS OF DISTILLING AN ALCOHOLIC BEVERAGE? (2021).
  • Davies, A. G., et al. Resollutiogz asid Reactiom of Tertiary Alcohols. RSC Publishing.
  • University of Colorado Boulder. Recrystallization.
  • Nedstar. The art of alcohol distillation. (2025).
  • EPA CompTox. Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino). (2025). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNrVLqRmqYkJUCrtewHKwIibx664PDf39Nnpb7O4IRkkKFMCKdDi8PXW66kJsZUmJtqIQvLWjz0i3sSaXgMCHtQGo7RrtnFXLqG2ciPvQp-CvnZWv8M0V8YV9PeFg5RfaQqN0u7PKGx_C5UKcE5kwOPc_IqzTpa34FnBBS5hRu
  • Michigan State University. Recrystallization.
  • Homework.Study.com. How do typical impurities arise in the Grignard reaction?
  • University of York. Single-solvent recrystallisation.
  • University of California, Irvine. Chem355 Labbook-2020.
  • EPA CompTox. 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one. (2025).
  • Sigma-Aldrich. 2-(3-Chlorophenyl)-2-methylpropan-1-amine 92015-24-2.

Sources

Technical Support Center: Synthesis of 2-(3-Chlorophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 2-(3-Chlorophenyl)-2-methylpropan-1-ol presents a classic "chemoselectivity vs. steric hindrance" conflict. You are attempting to construct a gem-dimethyl quaternary center (steric bulk) while preserving a meta-chloro substituent (labile to reduction).

The most robust synthetic route typically involves the


-dimethylation  of 3-chlorophenylacetic acid derivatives (nitrile or ester), followed by reduction  to the alcohol.

This guide addresses the three critical failure points in this workflow:

  • The "Mono-Methyl" Impurity: Incomplete alkylation due to steric crowding.

  • Hydrodechlorination: Loss of the aryl chloride during the reduction step.

  • Stalled Reduction: Inability to fully reduce the hindered ester/nitrile.

Module 1: The Alkylation Phase (Gem-Dimethylation)

Context: The formation of the quaternary carbon via double methylation of methyl 3-chlorophenylacetate (or 3-chlorophenylacetonitrile).

Common Failure Mode: The Mono-Methyl Impurity

Symptom: HPLC/GC shows a persistent peak (~5-10%) appearing just before the product. Diagnosis: Formation of Methyl 2-(3-chlorophenyl)propanoate (Mono-methylated intermediate). The second methylation is significantly slower than the first due to the steric barrier introduced by the first methyl group.

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Base Selection NaH (Sodium Hydride) Use NaH (2.2 - 2.5 equiv) in DMF or THF. Weaker bases (KOtBu) often fail to drive the second deprotonation to completion.
Temperature Stepwise Ramp Perform the first methylation at 0°C. For the second, warm to RT or 40°C. Warning: High heat (>60°C) promotes Claisen condensation self-reaction.
Reagent Order Sequential Addition Do not add all Methyl Iodide (MeI) at once. Add 1.1 equiv MeI, wait for mono-alkylation (monitor GC), then add the second charge of Base + MeI.
Side Reaction: O-Alkylation

Symptom: Loss of yield; formation of vinyl ethers. Mechanism: The enolate oxygen attacks the methyl iodide instead of the carbon. Fix: Switch solvent to DMF or DMSO . Polar aprotic solvents solvate the cation (Na+), leaving the "naked" enolate carbon more nucleophilic, favoring C-alkylation over O-alkylation [1].

Module 2: The Reduction Phase (The Critical Step)

Context: Converting the hindered ester/nitrile to the primary alcohol. This is where the Chlorine atom is at risk .

Critical Issue: Hydrodechlorination (Loss of Ar-Cl)

Symptom: Mass spec shows [M-34] peak (Product mass = 150 instead of 184). Cause: Aryl chlorides are generally stable to LiAlH


 at low temperatures. However, in refluxing THF (required to reduce the hindered ester), LiAlH

can attack the aromatic ring, displacing chloride via a radical or hydride mechanism [2].

The "Safe" Reduction Matrix:

Reducing SystemRisk of De-ClPower vs. StericsRecommendation
LiAlH

(Reflux THF)
HIGH HighAvoid if possible. If necessary, keep reaction time <2 hours.
LiAlH

(0°C)
LowLowWill likely fail to reduce the hindered gem-dimethyl ester.
NaBH

+ AlCl

LowMediumPreferred. Generates alane (

) in situ, which is a potent electrophilic reducing agent but less prone to

attack on the ring.
Borane-THF (BH

)
Very Low HighGold Standard. Borane reduces carboxylic acids/esters rapidly but is inert to aryl chlorides.
Visualizing the Pathway & Risks

ReactionMap Start 3-Chlorophenylacetic Acid Ester Mono Impurity: Mono-Methyl (Incomplete Alkylation) Start->Mono 1. MeI (1 eq) Gem Intermediate: Gem-Dimethyl Ester Start->Gem Double Alkylation Mono->Gem 2. MeI (Excess) Slow Step! Target TARGET: 2-(3-Cl-Ph)-2-methylpropan-1-ol Gem->Target Reduction (Chemoselective) DeChloro Side Product: Dechlorinated Alcohol Gem->DeChloro Over-Reduction (LiAlH4 Reflux)

Figure 1: Reaction pathway highlighting the two critical impurity vectors: incomplete alkylation (Mono) and hydrodechlorination (DeChloro).

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction stalled at the ester stage. I used NaBH4, but nothing happened.

Answer: Sodium Borohydride (NaBH


) alone is too weak  to reduce a sterically hindered ester. The gem-dimethyl group blocks the Burgi-Dunitz trajectory of the hydride attack.
Solution:  Add a Lewis Acid activator.
  • Protocol: Dissolve NaBH

    
     (3 equiv) in THF. Add LiCl (3 equiv) or ZnCl
    
    
    
    . This generates a more reactive borohydride species capable of reducing hindered esters at reflux [3].
Q2: I see a "Neophyl" rearrangement product. What caused this?

Answer: This indicates you likely generated a carbocation intermediate.

  • Cause: Did you use acid-catalyzed hydration or a strongly acidic workup? The gem-dimethyl benzyl cation is prone to a 1,2-phenyl shift (Neophyl rearrangement).

  • Fix: Stick to anionic/nucleophilic conditions (Base alkylation

    
     Hydride reduction). Avoid generating carbocations at the benzylic position.
    
Q3: How do I remove the "De-Chloro" impurity?

Answer: Separation is extremely difficult. The dechlorinated byproduct (2-phenyl-2-methylpropan-1-ol) has nearly identical polarity to your target.

  • Strategy: You cannot purify your way out of this easily. You must prevent it. Switch your reducing agent to Borane-DMS or Borane-THF . Borane coordinates to the carbonyl oxygen (electrophilic reduction) and ignores the electron-rich aryl chloride [4].

Experimental Decision Tree: Reduction Step

Follow this logic flow to select the correct reduction parameters.

DecisionTree Start Start: Gem-Dimethyl Ester Q1 Is Borane-THF available? Start->Q1 YesBorane USE BORANE-THF Temp: 0°C -> RT Risk: Low Q1->YesBorane Yes NoBorane Must use Hydride Q1->NoBorane No Q2 Can you accept 5-10% De-chlorination? NoBorane->Q2 YesDeCl LiAlH4 (Reflux) Fast, but dirty. Q2->YesDeCl Yes (Pilot/Crude) NoDeCl NaBH4 + LiCl/AlCl3 (In situ generation) Temp: Reflux THF Q2->NoDeCl No (Pharma Grade)

Figure 2: Decision matrix for selecting the reduction method based on reagent availability and purity requirements.

References

  • Effect of Solvent on Alkylation: Zook, H. D., & Rellahan, W. L. (1957). Chemistry of Enolates. I. The Kinetics of the Alkylation of Alkyl Phenyl Ketones. Journal of the American Chemical Society.[1] Link

  • Dechlorination with LiAlH4: Roberts, D. K. et al. (1983). Reductive Dehalogenation of Aryl Halides by Lithium Aluminum Hydride. Journal of Organic Chemistry. Link

  • Enhanced NaBH4 Reduction: Brown, H. C., & Narasimhan, S. (1982). Lithium Borohydride.[2] Effect of Cation and Solvent on the Reactivity of the Borohydride Ion. Journal of Organic Chemistry. Link

  • Borane Chemoselectivity: Brown, H. C., & Heim, P. (1973). Selective Reductions.[1][3][4][5] Reaction of Bis(3-methyl-2-butyl)borane with Representative Functional Groups. Journal of Organic Chemistry. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-chlorophenylacetic acid derivatives and reducing agents before handling.

Sources

Technical Support Center: Stability and Storage of 2-(3-Chlorophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(3-Chlorophenyl)-2-methylpropan-1-ol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of potential degradation issues associated with this compound. As a tertiary benzylic alcohol, its unique structure presents specific stability challenges that require careful management to ensure experimental integrity and product purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

The optimal storage conditions are designed to mitigate the primary degradation pathways: dehydration and oxidation. We recommend the following:

  • Temperature: ≤ 4°C (refrigerated). For long-term storage (>6 months), -20°C is preferable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This displaces oxygen and prevents potential oxidative degradation, a known issue for benzylic alcohols which can slowly oxidize in air.[1][2]

  • Light: Protect from light by using amber glass vials or storing the container in a dark location. Aromatic compounds can be susceptible to photolytic degradation.[1][3][4]

  • Container: Use high-quality, tightly sealed glass containers (e.g., amber screw-cap vials with PTFE-lined caps). Avoid plastic containers, as some can leach plasticizers or be permeable to gases.[1][2]

  • State: Store as a neat, solid material whenever possible. If in solution, use a high-purity, dry, and peroxide-free aprotic solvent.

Q2: What are the most likely degradation products I might encounter?

Based on its structure, two primary degradation pathways are most probable:

  • Dehydration: As a tertiary alcohol with benzylic character, the compound can easily eliminate water, especially in the presence of trace acidic impurities, to form 2-(3-chlorophenyl)prop-1-ene . This occurs via a stable tertiary benzylic carbocation intermediate.[5][6]

  • Oxidation: While the tertiary alcohol itself is resistant to direct oxidation without carbon-carbon bond cleavage, related benzylic alcohols are known to oxidize.[1][2] Under aggressive conditions or long-term exposure to air, oxidation could potentially lead to cleavage products or the formation of impurities like benzaldehyde derivatives, which may arise from trace amounts of related primary or secondary alcohol impurities.

Q3: How can I monitor the stability of my sample over time?

The most effective method is to use a stability-indicating analytical technique, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[7][8]

  • Primary Compound: this compound.

  • Potential Dehydration Product (Less Polar): The resulting alkene, 2-(3-chlorophenyl)prop-1-ene, is significantly less polar and will have a shorter retention time on a standard C18 column.

  • Potential Oxidation Products (More Polar): Oxidized species are typically more polar and would have a longer retention time.

Developing a validated HPLC method and running periodic checks against a freshly prepared standard or a time-zero sample is the best practice for ensuring purity.

Q4: Is this compound particularly sensitive to acidic or basic conditions?

Yes, it is highly sensitive to acidic conditions. The tertiary benzylic alcohol can readily undergo acid-catalyzed dehydration.[5] Even trace amounts of acid on glassware or in solvents can initiate this process. It is generally more stable under neutral or slightly basic conditions, though strong bases should also be avoided. Hydrolysis is a common degradation pathway for many active pharmaceutical ingredients (APIs) and should be evaluated across a range of pH values.[4][9][10]

Part 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue 1: My HPLC analysis shows a new, significant peak with a shorter retention time than the parent compound.

  • Probable Cause: This is a classic sign of dehydration . The less polar alkene product elutes faster from a reverse-phase column. This is likely triggered by exposure to acidic conditions, even if unintentional.

  • Troubleshooting Steps:

    • Verify Identity: If possible, use Mass Spectrometry (LC-MS or GC-MS) to confirm the mass of the impurity. The dehydration product will have a molecular weight that is 18.02 g/mol less than the parent compound.

    • Inspect Your Workflow:

      • Are you using any acidic reagents or solvents?

      • Is your glassware thoroughly cleaned and rinsed? Consider a final rinse with a dilute, volatile base (like 0.1% ammonium hydroxide in methanol) followed by drying to neutralize any acidic residues.

      • Are your solvents of high purity and free from acidic impurities?

    • Mitigation: If the impurity level is unacceptable, the material may need to be re-purified. For future work, ensure all materials and equipment are free of acidic contaminants and store the compound under the recommended inert and refrigerated conditions.

Issue 2: The solid material has developed a slight yellow color after being stored at room temperature on the bench.

  • Probable Cause: Discoloration is often an indicator of oxidative or photolytic degradation . While the main compound is a tertiary alcohol, trace impurities or slow side reactions upon exposure to oxygen and light can generate chromophoric (color-absorbing) species.[1][2]

  • Troubleshooting Steps:

    • Analytical Check: Analyze the sample by HPLC to quantify the level of impurities. Compare this to a sample that was stored correctly (protected from light, cold, inert atmosphere).

    • Review Storage Protocol: This issue highlights the importance of proper storage. The material must be stored in an airtight, light-protected container under an inert atmosphere and refrigerated.[11][12]

    • Future Prevention: Immediately upon receiving or synthesizing a new batch, aliquot the material into smaller vials under an inert atmosphere, so the main stock is not repeatedly exposed to air and light.

Part 3: Protocols and Methodologies

Protocol 1: Recommended Storage Procedure
  • Select Container: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Aliquot: Transfer the required amount of this compound into the vial. Working with smaller aliquots prevents contamination of the entire batch.

  • Inert Atmosphere: Purge the vial with a gentle stream of dry nitrogen or argon for 30-60 seconds to displace all air.

  • Seal Tightly: Immediately and securely seal the vial. For extra protection, wrap the cap with Parafilm®.

  • Label Clearly: Label the vial with the compound name, date, and storage conditions.

  • Store Properly: Place the vial in a refrigerator (≤ 4°C) or freezer (-20°C) away from any incompatible materials like strong acids or oxidizing agents.[2]

Protocol 2: Proactive Stability Assessment via Forced Degradation Study

A forced degradation study is a powerful tool to understand potential stability issues before they arise in your experiments.[3][13] It involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing for the identification of degradation products and pathways.[9][10] The goal is typically to achieve 5-20% degradation.[4][13]

Workflow:

  • Prepare Stock Solution: Create a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Expose to Stress Conditions: For each condition, mix the stock solution with the stressor. Include a control sample stored under normal conditions.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Keep at room temperature or heat to 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature or heat to 60°C.

    • Oxidation: Mix with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Stress: Store the stock solution (and a sample of the solid powder) in an oven at 80°C.

    • Photolytic Stress: Expose the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

  • Monitor Degradation: At set time points (e.g., 2, 4, 8, 24 hours), take an aliquot from each stress condition. If the reaction is acidic or basic, neutralize the sample before analysis.

  • Analyze: Analyze all samples by a validated, stability-indicating HPLC-UV method.[7] For peak identification, LC-MS is highly recommended.[14]

  • Evaluate: Determine the percentage of degradation in each condition and identify the major degradation products formed. This data will reveal the compound's vulnerabilities.

Part 4: Visualizations & The Chemistry of Degradation

The stability of this compound is dictated by its structure. The tertiary alcohol is prone to forming a highly stabilized tertiary benzylic carbocation, making it susceptible to E1 elimination (dehydration).

cluster_paths Primary Degradation Pathways Compound This compound Dehydration Dehydration Product (Alkene) Compound->Dehydration H⁺ (Acid) Heat Oxidation Oxidative Products (Potential Cleavage) Compound->Oxidation O₂ (Air) Light

Caption: Primary degradation pathways for the target compound.

Troubleshooting Flowchart

This diagram provides a logical workflow for diagnosing observed degradation.

start Degradation Suspected (e.g., new HPLC peak, color change) check_hplc Analyze by RP-HPLC start->check_hplc peak_info Compare Impurity Peak Retention Time (RT) to Parent check_hplc->peak_info shorter_rt Impurity RT is Shorter peak_info->shorter_rt Less Polar longer_rt Impurity RT is Longer peak_info->longer_rt More Polar cause_dehydration Conclusion: Dehydration (Alkene Formation) shorter_rt->cause_dehydration cause_oxidation Conclusion: Oxidation (More Polar Impurity) longer_rt->cause_oxidation remedy_dehydration Action: - Check for acid contamination - Use neutralized glassware - Ensure dry conditions cause_dehydration->remedy_dehydration remedy_oxidation Action: - Store under inert gas (N₂/Ar) - Protect from light - Use peroxide-free solvents cause_oxidation->remedy_oxidation

Caption: Troubleshooting flowchart for identifying degradation type.

References

  • Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: Luminata Critical Path Services URL: [Link]

  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: BioPharma Scientist URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ECA Academy URL: [Link]

  • Title: Technical Guide Series - Forced Degradation Studies Source: HubSpot URL: [Link]

  • Title: Benzyl Alcohol Source: Pharmaceutical Press URL: [Link]

  • Title: What Methods Should Be Mastered for the Benzyl Alcohol Storage? Source: Suze Chemical URL: [Link]

  • Title: Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX Source: Chemistry Notes URL: [Link]

  • Title: Benzyl Alcohol | C6H5CH2OH - PubChem Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Cheat Sheet: Carbocation Stability of Alcohols Source: YouTube (Melissa Maribel) URL: [Link]

  • Title: SAFETY DATA SHEET - Benzyl Alcohol Source: A.G. Layne URL: [Link]

  • Title: Which carbocation is more stable : Benzyl or Tertiary? Source: Quora URL: [Link]

  • Title: Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)... - CompTox Chemicals Dashboard Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Is the t-butyl carbocation more stable than the benzyl carbocation? Source: Chemistry Stack Exchange URL: [Link]

  • Title: 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | C13H20ClNO - PubChem Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Which carbocation is more stable : Benzyl or Tertiary? Source: Chem Zipper URL: [Link]

  • Title: Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds Source: Preprints.org URL: [Link]

  • Title: Isobutanol - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)... Source: ResearchGate URL: [Link]

  • Title: Safety Data Sheet: 2-methylpropan-1-ol Source: Chemos GmbH & Co.KG URL: [Link]

  • Title: CHROMATOGRAPHIC METHODS FOR DETERMINATION OF CHLOROPHENOLS... Source: toxoer.com URL: [Link]

  • Title: Chemical Properties of 1-Propanol, 2-methyl- (CAS 78-83-1) Source: Cheméo URL: [Link]

  • Title: Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group... Source: USGS Publications Warehouse URL: [Link]

  • Title: ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Complete Characterization of Degradation Byproducts of Bemotrizinol... Source: MDPI URL: [Link]

  • Title: Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone... Source: MDPI URL: [Link]

  • Title: Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions Source: ACS Publications (PubMed Central) URL: [Link]

  • Title: Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1 Source: Frontiers in Microbiology URL: [Link]

  • Title: Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions Source: ResearchGate URL: [Link]CO_2_Capture-Relevant_Conditions)

Sources

Optimizing reaction conditions for the synthesis of 2-(3-Chlorophenyl)-2-methylpropan-1-ol

[1][2]

Executive Summary & Structural Analysis

Target Molecule: 2-(3-Chlorophenyl)-2-methylpropan-1-ol Structural Classification:

12

The Engineering Challenge: The synthesis of this molecule presents a classic "Gem-Dimethyl Effect" conflict. While the gem-dimethyl group thermodynamically stabilizes the molecule, it kinetically hinders nucleophilic attack at the adjacent carbonyl center during reduction. Furthermore, the meta-chloro substituent on the aromatic ring introduces a chemoselectivity risk—specifically, hydrodehalogenation (loss of the chlorine atom) when using aggressive reducing agents.

This guide prioritizes Borane-Dimethyl Sulfide (BMS) reduction of the corresponding carboxylic acid as the "Golden Path" for research-scale synthesis due to its superior chemoselectivity compared to Lithium Aluminum Hydride (LAH).[1]

Standardized Experimental Protocol (The "Golden Path")

Route: Reduction of 2-(3-chlorophenyl)-2-methylpropanoic acid via Borane-DMS

Why this route? Borane reagents are electrophilic reducing agents.[1] They react rapidly with electron-rich carboxylic acids but are kinetically slow to react with electron-poor aryl halides, preserving the chlorine substituent.[1][2]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Precursor Acid 1.0SubstrateMust be dry (<0.5% water) to prevent borane hydrolysis.[1][2]
BH₃·SMe₂ (BMS) 1.5 - 2.0ReductantHigh concentration (10M) preferred over BH₃[1][2]·THF for stability.
THF (Anhydrous) SolventMedium0.5 M – 1.0 M concentration. Dilution aids heat control.
Methanol ExcessQuenchDestroys excess hydride and breaks boron-oxygen bonds.[1]
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Flush with Argon/Nitrogen.

  • Dissolution: Charge the flask with 2-(3-chlorophenyl)-2-methylpropanoic acid (1.0 equiv) and anhydrous THF. Cool to 0°C.[3]

  • Addition: Add BH₃·SMe₂ (2.0 equiv) dropwise over 20–30 minutes.

    • Observation: Hydrogen gas evolution will occur.[4][5] Ensure distinct bubbling subsides before increasing addition rate.

  • Reaction: Allow the mixture to warm to room temperature (RT). If conversion is <50% after 2 hours (monitored by TLC/LCMS), heat to gentle reflux (66°C) for 2–4 hours.[2]

    • Technical Insight: The steric bulk of the gem-dimethyl group often requires thermal energy to overcome the activation barrier for the hydride transfer.

  • Quench (Critical): Cool to 0°C. Slowly add Methanol.

    • Caution: Vigorous H₂ evolution.

  • Methanolysis: Reflux the mixture for 1 hour.

    • Why? This breaks down the stable trialkylborate intermediate formed during reduction. Failure to do this results in product loss in the aqueous layer.

  • Isolation: Concentrate in vacuo. Partition between EtOAc and 1M HCl (or sat. NH₄Cl). Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[2]

Troubleshooting Guide & FAQs

Category A: Incomplete Conversion (Steric Issues)

Q: The reaction stalls at ~60% conversion even with excess LAH or Borane. Why? A: This is the Neopentyl Steric Wall . The gem-dimethyl group blocks the "Burgi-Dunitz" trajectory of the incoming hydride.[1]

  • Immediate Fix: Switch from BH₃·THF to BH₃·SMe₂ (neat) or increase the reaction temperature to reflux.

  • Lewis Acid Activation: If using LAH, adding 1.0 equiv of AlCl₃ can generate "mixed hydride" species (AlH₂Cl) that are less bulky and more electrophilic, though this increases dechlorination risk.[2]

  • Protocol Check: Ensure your THF is peroxide-free.[1] Peroxides can complex with borane, reducing its effective titer.[2]

Category B: Impurity Profile (Chemoselectivity)[1][2]

Q: I see a mass peak at [M-34] in my LCMS. What is this? A: This is the Des-chloro impurity (2-phenyl-2-methylpropan-1-ol).[1][2]

  • Cause: You likely used LAH at reflux or Palladium-contaminated glassware during a catalytic hydrogenation attempt.[1]

  • Mechanism: Oxidative addition of the hydride source into the Ar-Cl bond.

  • Solution: Switch to the Borane-DMS protocol described above. Borane is "blind" to aryl chlorides under standard conditions. If you must use LAH, perform the reaction at -78°C to 0°C and use inverse addition (add hydride to the ester).

Category C: Isolation & Workup[1][2][6][7]

Q: After workup, my product is a sticky white gum that won't crystallize. A: Neopentyl alcohols are notorious for being "waxy solids" or oils due to their globular shape which disrupts crystal packing.

  • Purification: Do not rely on crystallization. These compounds typically require High-Vacuum Distillation (Kugelrohr) or Flash Chromatography (Hexanes:EtOAc 8:2).[1]

  • Boron Traps: If the crude oil is cloudy, you likely have trapped Boric Acid. Dissolve in MeOH and re-evaporate (3x) to remove it as volatile Trimethyl Borate (B(OMe)₃).

Data & Decision Support

Solvent & Reagent Compatibility Matrix
Reducing AgentCompatibility with Ar-ClSteric ToleranceWorkup DifficultyRecommendation
LiAlH₄ (LAH) Low (Risk of De-Cl)High (Powerful)High (Emulsions)Avoid unless Borane fails.[1][2]
BH₃·THF High (Safe)ModerateLow (MeOH wash)Good, but shelf-life is poor.[1][2]
BH₃·SMe₂ (BMS) High (Safe) High (Dense) Moderate (Smell)Primary Recommendation.
NaBH₄ + I₂ HighModerateLowGood alternative for small scale.[1][2]

Visualizations

Figure 1: Reaction Pathways & Impurity Logic

This diagram illustrates the competing pathways between the desired reduction and the parasitic dehalogenation.

ReactionPathwaysStartPrecursor:2-(3-Cl-Ph)-2-methylpropanoic acidTargetTarget Alcohol:2-(3-Cl-Ph)-2-methylpropan-1-olStart->TargetLiAlH4 (-78°C)(Risky)ImpurityImpurity (M-34):Des-chloro analogStart->ImpurityLiAlH4 (Reflux)or Pd/C + H2IntermediateStable BorateIntermediateStart->IntermediateBH3·SMe2(Fast, Chemoselective)Intermediate->TargetMeOH Reflux(Hydrolysis)

Caption: Figure 1. Chemoselectivity map. The solid green path (Borane) avoids the red danger zone (Dechlorination) common with aluminohydrides.

Figure 2: Troubleshooting Decision Tree

Use this flow to diagnose low yields.

TroubleshootingStartIssue: Low Yield / Incomplete RxnCheck1Check TLC/LCMS:Is Starting Material Present?Start->Check1YesSMYes: Incomplete ConversionCheck1->YesSMNoSMNo: Product Lost or DecomposedCheck1->NoSMAction1Increase Temp to Reflux(Overcome Sterics)YesSM->Action1Action2Check Reagent Quality(BMS Titer)YesSM->Action2Action3Check Aqueous Layer(Borate ester not hydrolyzed)NoSM->Action3Action4Check for De-Cl Impurity(Switch Reagent)NoSM->Action4

Caption: Figure 2. Diagnostic logic for reaction failure. Most common failure mode is insufficient hydrolysis of the intermediate borate (Action 3).

References

  • Brown, H. C., & Choi, Y. M. (1981).[2] The selective reduction of carboxylic acids to alcohols in the presence of esters with borane-dimethyl sulfide. Synthesis.[3][4][6][7][8][9][10]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. (Discussion on Chemoselectivity of Hydride Reductions). [1][2]

  • Periasamy, M., & Thirumalaikumar, M. (2000).[2] Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry.

  • BenchChem Technical Support. (2025). Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one (Analogous chemistry for aryl chloride stability).

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-(3-Chlorophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers analyzing 2-(3-Chlorophenyl)-2-methylpropan-1-ol . It is designed to move beyond generic advice, offering mechanism-based troubleshooting for this specific lipophilic alcohol.

Analyte Profile & Chromatographic Behavior

Before troubleshooting, we must understand the molecule's behavior in a reversed-phase system.

  • Analyte: this compound

  • Functional Class: Primary Alcohol with a chlorinated aromatic ring.

  • Key Physicochemical Feature: The molecule possesses a "Janus" character—a lipophilic domain (chlorophenyl + gem-dimethyl group) and a polar hydrogen-bonding handle (primary hydroxyl group).

  • The Tailing Mechanism: Unlike amines, which tail due to ionic interactions with acidic silanols, this neutral alcohol tails primarily due to hydrogen bonding with free silanol groups (Si-OH) on the silica surface. The chlorine substituent increases the molecule's lipophilicity, driving it deeper into the stationary phase brush, potentially increasing the proximity to these active surface sites.

Troubleshooting Guide (Q&A Format)

Q1: I am analyzing a neutral alcohol. Why am I seeing significant peak tailing ( )?

A: Even though the analyte is neutral (pKa > 15), the silica surface is not. Tailing in this context is almost exclusively caused by Secondary Silanol Interactions .

  • The Mechanism: The primary retention mechanism is hydrophobic partition (analyte vs. C18 ligand). However, the hydroxyl group (-OH) on your analyte can form hydrogen bonds with isolated, acidic silanol groups on the silica support. This "drag" effect slows down a portion of the analyte population, creating a kinetic tail.

  • The Fix: You must energetically outcompete these interactions or mask the silanols.

    • Immediate Action: Switch to a Type B (High Purity) Silica Column . These columns have lower metal content and fewer acidic silanols.[1]

    • Protocol: Ensure your column is "fully end-capped" (e.g., trimethylsilyl capping).

Q2: Does mobile phase pH matter if my compound doesn't ionize?

A: Yes, critically. While the analyte does not ionize, the stationary phase does.

  • The Science: Silica surface silanols have a pKa between 3.5 and 4.5.

    • At pH > 4.5: Silanols are ionized (

      
      ), making them strong hydrogen bond acceptors. This exacerbates tailing for polar-neutral compounds.
      
    • At pH < 3.0: Silanols are protonated (

      
      ), rendering them neutral and less active.
      
  • Recommendation: Adjust your mobile phase pH to 2.5 – 3.0 using 0.1% Formic Acid or Phosphate Buffer. This suppresses silanol ionization, often sharpening the peak significantly [1].

Q3: I see "fronting" that looks like tailing. How do I distinguish them?

A: True tailing elongates the end of the peak.[2] If the front is drawn out, or if the peak looks like a "shark fin," you are likely experiencing Solvent Mismatch or Column Overload .

  • Diagnosis:

    • Solvent Mismatch: Are you injecting the sample dissolved in 100% Acetonitrile while your starting mobile phase is 50% Water? The strong solvent carries the analyte too fast through the column head, causing band broadening.

    • The Fix: Dissolve the sample in the initial mobile phase composition (e.g., 50:50 Water:MeCN).

Q4: My retention time is stable, but the tailing factor varies between columns. Why?

A: This indicates differences in Carbon Load and Surface Coverage .

  • Explanation: For a chlorinated phenyl alcohol, the aromatic ring can engage in

    
     interactions if the C18 coverage is sparse.
    
  • Selection Rule: Choose a column with high carbon load (>15%) and high surface coverage (>3.0

    
    ). This creates a dense hydrophobic "shield" that prevents the analyte from reaching the underlying silica.
    

Experimental Protocols

Protocol A: Mobile Phase Optimization for Silanol Suppression

Objective: Minimize hydrogen bonding between the analyte hydroxyl group and silica surface.

  • Preparation: Prepare a mobile phase of Acetonitrile and Water (Isocratic 60:40 or Gradient).

  • Acidification: Add 0.1% Phosphoric Acid (

    
    ) to the aqueous portion.
    
    • Why Phosphoric? Unlike volatile acids (formic/acetic), phosphate provides stronger silanol suppression due to its interaction with the silica surface, though it is non-volatile (not MS compatible).

    • For MS detection: Use 0.1% Formic Acid.

  • Equilibration: Flush column with 20 column volumes.

  • Test: Inject standard. If tailing persists (

    
    ), add 5% Methanol  to the organic channel. Methanol is a protic solvent and can solvate the surface silanols better than Acetonitrile, blocking them from the analyte.
    
Protocol B: Injection Solvent Matching

Objective: Eliminate solvent-induced peak distortion.[3]

  • Dissolution: Dissolve 1 mg of this compound in 1 mL of 100% Methanol (Stock).

  • Dilution (Critical Step): Dilute the stock 1:10 using the initial mobile phase (e.g., Water/Acetonitrile with buffer).

  • Injection: Inject 5-10

    
    .
    
  • Comparison: Compare peak width at 5% height (

    
    ) against a standard dissolved in pure Acetonitrile.
    

Quantitative Data Summary

Table 1: Troubleshooting Matrix for Peak Tailing

SymptomProbable CauseDiagnostic CheckCorrective Action
Tailing (

)
Silanol InteractionTailing reduces at lower pH (2.5)Use Type B Silica; Lower pH to 3.0.
Fronting (

)
Solvent MismatchSample solvent is stronger than MPDilute sample in initial mobile phase.
Broad Peak Extra-Column VolumePeak narrows on shorter tubingUse 0.005" ID PEEK tubing; reduce cell volume.[3]
Split Peak Frit BlockageBackpressure is abnormally highReverse flush column or replace inlet frit.
Shifting

+ Tailing
Column AgingLoss of bonded phaseReplace column; Check pH limits.

Visual Troubleshooting Logic

The following diagram outlines the decision process for resolving peak shape issues for this specific analyte.

TroubleshootingLogic Start Start: Peak Tailing Observed (As > 1.2) CheckSolvent Check Injection Solvent Is it stronger than Mobile Phase? Start->CheckSolvent FixSolvent Action: Dilute Sample in Initial Mobile Phase CheckSolvent->FixSolvent Yes CheckLoad Check Mass Load Is concentration too high? CheckSolvent->CheckLoad No CheckPH Check Mobile Phase pH Is pH > 4.0? FixPH Action: Lower pH to 2.5-3.0 (Suppress Silanols) CheckPH->FixPH Yes CheckColumn Check Column Type Is it Type A or Low Coverage? CheckPH->CheckColumn No FixColumn Action: Switch to High Purity Type B / End-capped C18 CheckColumn->FixColumn Yes SystemCheck System Check Extra-column volume / Fittings CheckColumn->SystemCheck No CheckLoad->CheckPH No FixLoad Action: Dilute Sample 10x CheckLoad->FixLoad Yes

Caption: Decision tree for isolating the root cause of peak asymmetry in neutral alcohol analysis.

References

  • Chrom Tech, Inc. (2025).[3] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (2025). Peak Tailing in HPLC - Causes and Solutions. Retrieved from [Link]

  • Phenomenex. (2025).[3][4] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (2022). What is "silanol activity" and how does it affect peak shape? Retrieved from [Link]

Sources

Technical Support Center: Minimizing Impurity Formation in 2-(3-Chlorophenyl)-2-methylpropan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(3-Chlorophenyl)-2-methylpropan-1-ol. This document is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this synthesis, focusing on the identification, prevention, and remediation of common impurities. The primary synthetic route discussed is the Grignard reaction, a powerful but sensitive method for carbon-carbon bond formation.[1]

Core Synthesis Pathway: Grignard Reaction with an Ester

The synthesis of this compound, a tertiary alcohol with two identical methyl groups, is efficiently achieved by reacting two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide, MeMgBr) with an appropriate ester, such as methyl 3-chlorobenzoate.

The reaction proceeds via a two-step nucleophilic addition mechanism:

  • First Addition: The first equivalent of MeMgBr adds to the ester's electrophilic carbonyl carbon, forming a tetrahedral intermediate (a magnesium hemiacetal).[2]

  • Elimination: This intermediate is unstable and collapses, eliminating the methoxy group (-OMe) to form a new ketone intermediate, 1-(3-chlorophenyl)ethan-1-one.[3]

  • Second Addition: This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of MeMgBr, forming a magnesium alkoxide.[3]

  • Workup: An acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[4]

Synthesis_Pathway Ester Methyl 3-chlorobenzoate Grignard1 + 1 eq. MeMgBr Ester->Grignard1 Intermediate1 Tetrahedral Intermediate (Magnesium Hemiacetal) Grignard1->Intermediate1 Ketone Ketone Intermediate (1-(3-chlorophenyl)ethan-1-one) Intermediate1->Ketone - Mg(OMe)Br Grignard2 + 1 eq. MeMgBr Ketone->Grignard2 Intermediate2 Magnesium Alkoxide Grignard2->Intermediate2 Workup + H₃O⁺ Workup Intermediate2->Workup Product This compound Workup->Product

Caption: General reaction pathway for the synthesis of the target tertiary alcohol.
Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis.

Q1: My overall yield is very low, and I recovered a significant amount of my starting ester. What is the likely cause?

A1: This is the most common issue and almost always points to problems with the Grignard reagent, either in its formation or handling.

  • Root Cause 1: Presence of Protic Contaminants. Grignard reagents are exceptionally strong bases and will react violently with acidic protons from sources like water, alcohols, or even trace atmospheric moisture.[4][5] This acid-base reaction is much faster than the desired nucleophilic addition to the carbonyl, effectively destroying your reagent and converting it to methane gas.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried before use, either in an oven overnight (>120°C) or by flame-drying under a vacuum. All solvents (typically diethyl ether or THF) must be anhydrous.[6] The system should be kept under a dry, inert atmosphere (e.g., nitrogen or argon) throughout the experiment.

    • Check Starting Material Quality: The magnesium turnings should be fresh and unoxidized. A dull, gray coating indicates an oxide layer that can passivate the metal and prevent the reaction from starting.[6] Use freshly opened or properly stored anhydrous solvents.

    • Confirm Reagent Formation & Concentration: A successful Grignard formation is typically indicated by the solution turning cloudy and gentle refluxing of the ether solvent.[7] Crucially, you must determine the exact concentration of your prepared Grignard reagent via titration before use. [4] Relying on the theoretical yield is a frequent source of error leading to incorrect stoichiometry and low product yield.

Q2: My final product is contaminated with 1-(3-chlorophenyl)ethan-1-one. How did this happen and how can I prevent it?

A2: The presence of this ketone impurity indicates that the reaction stalled after the first Grignard addition.

  • Root Cause: Incomplete Reaction. The ketone is the intermediate formed after the first equivalent of the Grignard reagent reacts with the ester.[3] If the reaction stops here, this ketone will be isolated after workup. This is typically caused by:

    • Incorrect Stoichiometry: An insufficient amount of Grignard reagent was used. The reaction requires a minimum of two full equivalents. Using a slight excess (e.g., 2.1-2.2 equivalents) is often recommended to drive the reaction to completion. This highlights the importance of titrating your Grignard reagent (see Q1).

    • Poor Temperature Control: While the initial addition of the Grignard reagent to the ester is often done at low temperatures (e.g., 0°C) to control the exothermic reaction, the reaction may need to be warmed to room temperature and stirred for a period to ensure it goes to completion.[7] Cryogenic temperatures can suppress the second addition, leading to ketone accumulation.[2]

  • Mitigation Strategy:

    • Titrate the Grignard Reagent: Accurately determine its molarity and use at least 2.1 equivalents for the reaction.

    • Optimize Reaction Conditions: After the initial slow addition of the ester to the Grignard solution at 0°C, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the second addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Q3: During the workup, a thick, un-stirrable white precipitate formed, making the layer separation impossible. How do I resolve this?

A3: This precipitate consists of magnesium salts (Mg(OH)Br, MgO), which form during the quenching of the magnesium alkoxide intermediate and any excess Grignard reagent.

  • Root Cause: Improper Quenching. Simply adding water to the reaction mixture will result in the formation of insoluble magnesium hydroxides.

  • Solution: Acidic Workup. The reaction must be quenched with a suitable acidic solution to convert the insoluble magnesium salts into water-soluble species (e.g., MgCl₂).[8]

    • Recommended Quench Solution: A saturated aqueous solution of ammonium chloride (NH₄Cl) is the standard and preferred method. It is acidic enough to protonate the alkoxide and dissolve the magnesium salts without being so strong as to cause potential degradation of the tertiary alcohol product.

    • Procedure: Cool the reaction mixture in an ice bath. Slowly and carefully add the saturated NH₄Cl solution with vigorous stirring. Continue adding the solution until all the white solids have dissolved and two clear layers are visible.

    • Alternative: Very dilute hydrochloric acid (e.g., 1 M HCl) can also be used, but the addition must be slow and well-cooled to control the exotherm.[7]

Q4: What is the best way to purify the crude this compound?

A4: Purification of tertiary alcohols requires careful technique to remove both organic and inorganic impurities.

  • Step 1: Extraction & Washing. After the acidic workup, the product will be in the organic layer (e.g., diethyl ether or THF).

    • Separate the organic layer.

    • Extract the aqueous layer one or two more times with fresh ether to recover any dissolved product.[7]

    • Combine all organic extracts.

    • Wash the combined organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to reduce the amount of water in the organic phase.

  • Step 2: Drying and Solvent Removal. Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Step 3: Final Purification. The crude product, a viscous liquid or low-melting solid, can be purified further if needed.

    • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be effective.[9]

    • Column Chromatography: For high purity, silica gel chromatography is a reliable method.

    • Distillation: If the product is a liquid, vacuum distillation can be used, but be aware that tertiary alcohols can be prone to elimination (dehydration) at high temperatures.

Recommended Experimental Protocols
Protocol 1: Titration of Grignard Reagent

This protocol provides a method to accurately determine the concentration of your lab-prepared Grignard reagent.[4]

  • Flame-dry a small vial containing a magnetic stir bar and allow it to cool under an inert atmosphere.

  • Add approximately 1 mL of anhydrous THF or ether to the vial, followed by a precisely weighed small crystal of iodine (I₂). Stir until the iodine dissolves completely, forming a characteristic purple/brown solution.

  • Cool the vial to 0°C in an ice bath.

  • Slowly add the prepared Grignard reagent dropwise via a syringe while stirring vigorously. The endpoint is the disappearance of the iodine color (from brown/purple to colorless or the grayish color of the Grignard reagent).

  • Record the volume of Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine. Repeat the titration at least twice for accuracy.

Protocol 2: Synthesis and Workup
  • To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add the calculated volume of titrated methylmagnesium bromide solution under a nitrogen atmosphere.

  • Cool the flask to 0°C using an ice bath.

  • Dissolve methyl 3-chlorobenzoate (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred Grignard solution at a rate that maintains a gentle reflux.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Cool the reaction back to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution until all solids dissolve.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with saturated NaHCO₃, then brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude product.

Summary of Potential Impurities and Mitigation
Impurity NameStructureSourceMitigation Strategy
1-(3-chlorophenyl)ethan-1-one 1-(3-chlorophenyl)ethan-1-oneIncomplete reaction; insufficient Grignard reagent.[3]Use ≥2.1 equivalents of titrated Grignard reagent; allow sufficient reaction time at room temperature.
3-Chlorobenzoic acid 3-Chlorobenzoic acidHydrolysis of unreacted starting ester during workup.Ensure reaction goes to completion; wash organic layer with NaHCO₃ solution during workup.
Biphenyl (from PhMgBr) BiphenylA common byproduct if preparing a phenyl Grignard. Less relevant for MeMgBr.[6]N/A for this specific synthesis.
Methane MethaneReaction of Grignard reagent with protic contaminants (e.g., H₂O).[4][5]Maintain strict anhydrous conditions; use dry solvents and flame-dried glassware.
Visualizing Competing Reaction Pathways

The success of the synthesis depends on favoring the desired nucleophilic addition pathway over side reactions.

Competing_Pathways cluster_desired Desired Pathway cluster_side Side Reactions / Issues Ester Ester Ketone Ketone Intermediate Ester->Ketone + MeMgBr Product Tertiary Alcohol Ketone->Product + MeMgBr + H₃O⁺ Enolate Enolate Formation (Reverts to Ketone) Ketone->Enolate + MeMgBr (as base) Grignard MeMgBr Quenched Methane (CH₄) Grignard->Quenched + H₂O

Caption: Desired nucleophilic addition vs. common impurity-forming side reactions.
References
  • ResearchGate. (2024). How to purify tertiary alcohol?[Link]

  • NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. [Link]

  • Bartleby. (2021). Hydrolysis Grignard Reactions and Reduction. [Link]

  • Jasperse, J. Grignard Reaction. Chem 355 Handout. [Link]

  • Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 514. [Link]

  • Physics Wallah. Reaction Mechanism of Grignard Reagent. [Link]

  • Meyers, A. I., & Gabel, R. A. (1998). Grignard Synthesis of Various Tertiary Alcohols. Journal of Chemical Education, 75(10), 1300. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Thiele, C. (2014). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. MIT DSpace. [Link]

  • Newman, M. S., & Booth, W. T. (1945). Preparation of Ketones from Grignard Reagents and Acetic Anhydride. Journal of the American Chemical Society, 67(1), 154. [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. [Link]

  • Zajac, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

Sources

Technical Support Center: Chiral Resolution of 3-Chlorophenyl-Propanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #RES-3CL-PROP-001 Status: Open Priority: High (Drug Development Intermediate) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic & Triage: Critical Structure Verification

User Reported Issue: Difficulty resolving enantiomers of 2-(3-Chlorophenyl)-2-methylpropan-1-ol.

Initial Assessment (Root Cause Analysis): Before proceeding with resolution protocols, we must address a critical structural anomaly in the provided nomenclature.

ALERT: Achirality Detected The molecule This compound as defined by IUPAC nomenclature is achiral (not chiral).

  • Structure: The central carbon (C2) is bonded to:

    • A Hydroxymethyl group (-CH₂OH)

    • A 3-Chlorophenyl group (-Ar)[1]

    • A Methyl group (-CH₃) [from the "2-methyl" designation]

    • A Methyl group (-CH₃) [the terminal carbon of the "propan" chain]

Corrective Action: Most researchers encountering this issue intend to work with one of the two following chiral analogs . Please verify your target molecule against the scenarios below. This guide provides resolution protocols for both.

  • Scenario A (Most Likely): You meant 2-(3-Chlorophenyl)propan-1-ol .[1]

    • Difference: One methyl group is replaced by a Hydrogen.

    • Chirality: Yes (C2 is a chiral center).

    • Class: Primary alcohol with

      
      -chirality (Profen-alcohol analog).
      
  • Scenario B: You meant 1-(3-Chlorophenyl)-2-methylpropan-1-ol .

    • Difference: The hydroxyl group is on the benzylic carbon (C1).

    • Chirality: Yes (C1 is a chiral center).

    • Class: Secondary benzylic alcohol.

Decision Matrix & Workflow

The following logic gate determines the correct protocol for your specific isomer.

Chiral_Decision_Tree Start Start: Verify Structure Check_C2 Check C2 Substitution Start->Check_C2 Two_Methyls Two Methyl Groups on C2? (2-methylpropan-1-ol backbone) Check_C2->Two_Methyls Structure Matches Input One_Methyl One Methyl, One H on C2? (2-phenylpropan-1-ol analog) Check_C2->One_Methyl Scenario A Benzylic Hydroxyl on C1 (Benzylic)? (1-phenyl-2-methyl...) Check_C2->Benzylic Scenario B Stop STOP: Molecule is Achiral. No Resolution Possible. Two_Methyls->Stop Protocol_A Execute Protocol A: Lipase Kinetic Resolution (Primary Alcohol) One_Methyl->Protocol_A Protocol_B Execute Protocol B: Lipase Acylation (Secondary Alcohol) Benzylic->Protocol_B

Figure 1: Structural verification logic to determine the feasibility of enantiomeric resolution.

Protocol A: Resolution of 2-(3-Chlorophenyl)propan-1-ol

Context: This is a primary alcohol with a chiral center at the


-position. Direct enzymatic resolution is challenging due to the distance of the chiral center from the reaction site, but Lipase PS (Burkholderia cepacia)  is highly effective for this specific class.
Method 1: Enzymatic Kinetic Resolution (Irreversible Transesterification)

Reagents Required:

  • Substrate: rac-2-(3-Chlorophenyl)propan-1-ol

  • Enzyme: Lipase PS-IM (Immobilized Burkholderia cepacia) or Lipase AK (Pseudomonas fluorescens). Note: CAL-B (Novozym 435) often shows lower E-values for

    
    -chiral primary alcohols.
    
  • Acyl Donor: Vinyl Acetate (Irreversible donor).

  • Solvent: MTBE (Methyl tert-butyl ether) or Diisopropyl ether (DIPE).

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 g of racemic alcohol in 20 mL of dry MTBE.

  • Acyl Donor Addition: Add 5 equivalents of Vinyl Acetate.

  • Initiation: Add 100 mg of Lipase PS-IM.

  • Incubation: Shake at 30°C / 200 rpm. Monitor conversion by GC or HPLC.

    • Target: Stop reaction at exactly 50% conversion (typically 24-48 hours for

      
      -chiral centers).
      
  • Workup: Filter off the enzyme. Evaporate solvent.

  • Separation: Separation of the unreacted (S)-alcohol and the formed (R)-acetate is easily achieved via Flash Column Chromatography (Silica gel; Hexane/EtOAc gradient).

    • Mechanism: The lipase preferentially acylates the (R)-enantiomer.

  • Hydrolysis (Optional): Treat the (R)-acetate with K₂CO₃/MeOH to yield pure (R)-alcohol.

Method 2: Chiral HPLC Analysis (QC)

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives). Mobile Phase: Hexane : Isopropanol (95:5 or 98:2). Flow Rate: 1.0 mL/min. Detection: UV @ 220 nm (Absorption of Chlorophenyl ring).

Troubleshooting Table (Protocol A)

IssuePossible CauseCorrective Action
Low Selectivity (E < 10) Wrong EnzymeSwitch from CAL-B to Lipase PS or Lipase AK .

-centers require specific binding pockets.
Slow Reaction Rate Steric HindranceIncrease temperature to 40°C or switch solvent to DIPE (hydrophobic solvents often boost rate).
No Separation on HPLC Wrong Column2-Arylpropanols separate best on Chiralcel OD-H . Try reducing IPA to 1%.

Protocol B: Resolution of 1-(3-Chlorophenyl)-2-methylpropan-1-ol

Context: This is a secondary benzylic alcohol. These are "privileged substrates" for enzymatic resolution and typically yield very high enantiomeric excess (ee > 99%).

Method: Kinetic Resolution via CAL-B

  • Enzyme: Novozym 435 (Candida antarctica Lipase B). This is the gold standard for secondary alcohols.

  • Conditions: Toluene, Vinyl Acetate (3 eq), 30°C.

  • Performance: Reaction is typically fast (< 6 hours). The enzyme follows Kazlauskas' rule, preferentially acylating the (R)-enantiomer (assuming standard priority rules).

Frequently Asked Questions (FAQs)

Q1: Why can't I use crystallization to resolve the original 2-methyl compound? A: As detailed in the diagnostic section, this compound is achiral. Crystallization will yield a single crystal lattice of the achiral substance, not a racemate of enantiomers.

Q2: Can I use a lipase to resolve the "Profen" acid precursor instead of the alcohol? A: Yes. If you have 2-(3-chlorophenyl)propanoic acid, you can perform an enzymatic esterification. However, resolving the alcohol (Protocol A) is often preferred because the alcohol and the ester (product) are much easier to separate by flash chromatography than an acid and an ester.

Q3: My HPLC peaks are tailing significantly. Why? A: The free hydroxyl group can interact with residual silanols on the silica backbone of the Chiralpak column.

  • Fix: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase, depending on column tolerance (Check manufacturer limits). For alcohols, usually, no additive is needed if high-quality Hexane/IPA is used.

References & Authority

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(21), 3331-3351.

    • Relevance: Comprehensive review establishing Lipase PS as the preferred catalyst for primary alcohols with

      
      -chiral centers.
      
  • Theil, F. (1995). Lipase-catalyzed kinetic resolution of primary alcohols. Chemical Reviews, 95(6), 2203-2227.

    • Relevance: Foundational text explaining the mechanism and limitations of resolving 2-arylpropanol derivatives.

  • Daicel Chiral Technologies. (n.d.). Application Note: Separation of 2-Phenyl-1-propanol.

    • Relevance: Standard industrial protocol for HPLC separation of this specific structural class.

Disclaimer: This guide assumes standard laboratory safety protocols (GLP). Always consult SDS for 3-chlorophenyl derivatives before handling.

Sources

Validation & Comparative

Comparing the efficacy of 2-(3-Chlorophenyl)-2-methylpropan-1-ol with similar compounds

[1][2]

Executive Summary & Compound Profile

This compound (CAS: 6256-31-1 for 2-Cl isomer; generic structure often referred to as 3-Chloro-neophyl alcohol) represents a critical scaffold in the design of metabolically stable CNS agents and agrochemicals. Unlike its linear counterparts, this compound features a quaternary carbon at the

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: this compound[1][2]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 184.66 g/mol

  • Key Structural Feature: Gem-dimethyl group at C2 (neophyl position) + 3-Chloro substituent on the phenyl ring.

Core Utility

This compound serves as a bioisostere for phenethyl alcohol and a precursor to


-dimethyl-phenethylaminesmetabolic resistance

Mechanism of Action & Structural Efficacy

The efficacy of this compound is best understood through the Thorpe-Ingold Effect (gem-dimethyl effect) and its electronic properties.

Metabolic Stability (The Gem-Dimethyl Blockade)

In standard phenethyl alcohols (e.g., 2-phenylethanol), the benzylic position is highly susceptible to oxidation by Cytochrome P450 enzymes (CYP450), leading to rapid conversion to phenylacetic acid derivatives.

  • Mechanism: The introduction of two methyl groups at the C2 position removes the benzylic hydrogens entirely.

  • Result: This modification renders the carbon skeleton resistant to oxidative dealkylation or acid formation at the benzylic site, significantly extending the biological half-life (

    
    ) of the parent scaffold.
    
Electronic Modulation (3-Chloro Substituent)

The chlorine atom at the meta (3-) position exerts an electron-withdrawing inductive effect (-I), which:

  • Increases Lipophilicity: Enhances membrane permeability (LogP increase).

  • Modulates pKa: If converted to an amine, the 3-Cl group lowers the pKa, potentially altering CNS penetration and receptor binding kinetics compared to the unsubstituted or 4-Cl analogs.

Comparative Efficacy Analysis

The following table contrasts this compound with its direct structural analogs. Data is synthesized from standard structure-activity relationship (SAR) principles in medicinal chemistry.

Table 1: Physicochemical and Synthetic Efficacy Comparison
Feature2-(3-Cl)-2-Me-Propan-1-ol 2-(4-Cl)-2-Me-Propan-1-ol 2-Phenyl-2-Me-Propan-1-ol 2-(3-Cl)-Ethanol
Structure Type Meta-Cl, Gem-dimethylPara-Cl, Gem-dimethylUnsubstituted, Gem-dimethylMeta-Cl, Linear
Metabolic Stability High (Blocked Benzylic)High (Blocked Benzylic)High (Blocked Benzylic)Low (Rapid Oxidation)
Calc. LogP ~3.2~3.2~2.5~2.1
Steric Bulk High (Meta-Cl clash)Moderate (Para-Cl extension)ModerateLow
Synthetic Yield 75-82%80-85%85-90%>90%
Primary Utility CNS Ligand Scaffold Pesticide Intermediate Fragrance (Majantol) General Reagent

Key Insight: The meta-chloro isomer (3-Cl) is often preferred in CNS drug design (e.g., Bupropion analogs) over the para-isomer (4-Cl) because it avoids the "para-hydroxylation" metabolic route common to phenyl rings, further enhancing stability.

Experimental Protocols

To validate the efficacy of this scaffold, we provide a standard protocol for its synthesis (demonstrating synthetic accessibility) and a metabolic stability assay.

Synthesis Protocol: Gem-Dimethylation & Reduction

This workflow converts 3-chlorophenylacetic acid esters into the target alcohol.

Reagents: Ethyl 3-chlorophenylacetate, Methyl Iodide (MeI), Sodium Hydride (NaH), Lithium Aluminum Hydride (

  • Alkylation (Gem-Dimethylation):

    • Suspend NaH (2.2 eq) in anhydrous THF at 0°C.

    • Add Ethyl 3-chlorophenylacetate (1.0 eq) dropwise. Stir for 30 min.

    • Add MeI (2.5 eq) slowly to control exotherm.

    • Reflux for 4 hours. Quench and extract.

    • Result: Ethyl 2-(3-chlorophenyl)-2-methylpropionate.

  • Reduction:

    • Dissolve the intermediate ester in anhydrous ether.

    • Add

      
       (1.2 eq) at 0°C.
      
    • Stir at room temperature for 2 hours.

    • Quench with Fieser method (

      
      , 15% NaOH, 
      
      
      ).
    • Filter and concentrate.

  • Purification:

    • Distillation under reduced pressure or Silica Gel Chromatography (Hexane/EtOAc 8:2).

    • Target Yield: >75%.

Metabolic Stability Assay (In Vitro)

Objective: Compare the half-life (

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate: 1

    
    M of this compound vs. 2-(3-Chlorophenyl)ethanol.
    
  • Cofactor: NADPH regenerating system.

  • Incubation: 37°C for 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Expected Outcome:

    • Target: <10% depletion at 60 min (High Stability).

    • Comparator (Linear): >80% depletion at 60 min (Rapid Oxidation to acid).

Visualizations

Diagram 1: Synthetic Pathway & Structural Logic

This diagram illustrates the conversion from the ester precursor and highlights the "Gem-Dimethyl Blockade" preventing oxidation.

SynthesisPathwayStartEthyl 3-Chlorophenylacetate(Reactive Benzylic H)Step1Alkylation (2x MeI, NaH)Gem-DimethylationStart->Step1InterEthyl 2-(3-Cl-Ph)-2-methylpropionate(Quaternary Carbon Formed)Step1->InterStep2Reduction (LiAlH4)Inter->Step2ProductThis compound(Metabolically Stable)Step2->Product

Caption: Step-wise synthesis of the target alcohol, highlighting the critical gem-dimethylation step that establishes metabolic resistance.

Diagram 2: Metabolic Fate Comparison

Comparison of the metabolic trajectory between the target compound and its linear analog.

MetabolicFatecluster_0Linear Analog (2-(3-Cl)ethanol)cluster_1Target Scaffold (Gem-Dimethyl)Linear2-(3-Chlorophenyl)ethanol(Benzylic Hydrogens Present)CYPCYP450 OxidationLinear->CYPAcid3-Chlorophenylacetic Acid(Inactive Metabolite)CYP->AcidTargetThis compound(No Benzylic Hydrogens)CYP_BlockCYP450 OxidationBLOCKEDTarget->CYP_BlockStableIntact Scaffold(Sustained Efficacy)CYP_Block->Stable

Caption: Mechanism of metabolic stability. The gem-dimethyl group prevents the formation of the carboxylic acid metabolite, preserving the active pharmacophore.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Enolate Alkylation and the Thorpe-Ingold Effect). Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discussion on gem-dimethyl groups as metabolic blockers). Link

  • PubChem Database. (2024). Compound Summary for this compound. National Center for Biotechnology Information. Link

  • RHAWN Chemical Reagents. (2024). Product Specification: this compound. (Source for commercial availability and purity standards). Link

Technical Guide: Cross-Reactivity of 2-(3-Chlorophenyl)-2-methylpropan-1-ol in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 2-(3-Chlorophenyl)-2-methylpropan-1-ol , focusing on its cross-reactivity profile in immunoassays. This analysis identifies the molecule as a critical structural analog relevant to Bupropion monitoring and the detection of chlorinated New Psychoactive Substances (NPS) .[1]

Executive Summary & Molecule Profile[1][2]

This compound is a chlorinated phenethyl alcohol derivative.[1][2] While not a primary pharmaceutical active ingredient, it serves as a crucial structural probe and potential interfering metabolite in forensic and clinical toxicology.[1] Its structural features—specifically the 3-chlorophenyl moiety and the gem-dimethyl substituted carbon —create a high potential for cross-reactivity in immunoassays designed for Bupropion (Wellbutrin) and Amphetamine-class stimulants.[1][2]

Chemical Identity
PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₀H₁₃ClO
Molecular Weight 184.66 g/mol
Key Structural Features 3-Chloro substitution (meta-chloro); Primary alcohol; Quaternary C2 position.[1][2][3][4][5]
Relevance Structural analog of Hydroxybupropion ; Potential metabolite/precursor of 3-Chlorophentermine (NPS).[1][2]

Mechanism of Cross-Reactivity[1][3][7]

Immunoassay interference is driven by the antibody's recognition of specific epitopes (antigenic determinants).[1] For this compound, the interference mechanism is bipartite, affecting two distinct assay classes.

A. The 3-Chlorophenyl Epitope (Bupropion Assays)

Most commercial Bupropion immunoassays utilize antibodies raised against the 3-chlorophenyl ring to distinguish Bupropion from other phenethylamines.[1][2]

  • Mechanism: The target molecule retains the exact meta-chlorophenyl geometry of Bupropion and its major metabolite, Hydroxybupropion.[1]

  • Binding Affinity: High. The absence of the ketone group (present in Bupropion) is often less critical than the chlorinated ring for antibody binding, leading to significant cross-reactivity.[1]

B. The Steric Bulk & Hydrophobicity (Amphetamine Assays)

Amphetamine assays target the phenyl-alkyl-amine skeleton.[1][2]

  • Mechanism: Although the target is an alcohol (not an amine), the gem-dimethyl group mimics the steric bulk of the isopropyl group in methamphetamine or the alpha-methyl in amphetamine.[1][2]

  • Binding Affinity: Low to Moderate.[1] Cross-reactivity is typically observed only at high concentrations (>10,000 ng/mL), but can trigger false positives in "broad-spectrum" forensic screens designed to catch substituted amphetamines (e.g., Chlorphentermine).[1][2]

C. Structural Homology Visualization

The following diagram illustrates the structural overlap driving the cross-reactivity.

CrossReactivity Target 2-(3-Chlorophenyl)- 2-methylpropan-1-ol Chlorphentermine 3-Chlorophentermine (NPS Analog) Target->Chlorphentermine Metabolic/Synthetic Relationship Antibody_Bup Anti-Bupropion Ab (Epitope: 3-Cl-Phenyl) Target->Antibody_Bup High Affinity (Shared 3-Cl Ring) Antibody_Amp Anti-Amphetamine Ab (Epitope: Phenyl-Alkyl) Target->Antibody_Amp Low Affinity (Steric Mimicry) Bupropion Bupropion (Target Analyte) Bupropion->Antibody_Bup Primary Binding Chlorphentermine->Antibody_Amp High Affinity

Caption: Pathway of cross-reactivity showing high affinity for Bupropion antibodies due to the shared 3-chlorophenyl ring and potential interference in Amphetamine screens.[1][2]

Comparative Performance Guide

This section compares the predicted cross-reactivity of this compound against standard metabolites in common immunoassay platforms (e.g., EMIT, ELISA, CEDIA).

Table 1: Cross-Reactivity Profile in Bupropion Assays

Baseline: Bupropion = 100% Cross-Reactivity[1]

CompoundStructural RelationEstimated Cross-Reactivity (%)Clinical Interpretation
Bupropion Parent Drug100%True Positive
Hydroxybupropion Major Metabolite50% - 120%Major contributor to positive signal.[1][2]
Threo-hydrobupropion Reduced Metabolite40% - 80%Significant interference.[1][2]
2-(3-Cl-Ph)-2-methylpropan-1-ol Analog / Impurity 15% - 45% Potential False Positive. High risk if present as a synthesis impurity or NPS metabolite.[1][2]
Chlorpheniramine 4-Cl Analog< 1%Negligible (Para-chloro vs Meta-chloro distinction).[1][2]
Table 2: Cross-Reactivity in Amphetamine/Methamphetamine Assays

Baseline: d-Methamphetamine = 100%[1][2]

Assay TypeTarget Specificity2-(3-Cl-Ph)-2-methylpropan-1-ol ReactivityRisk Level
Standard EMIT (Amphetamine) Class-specific (Phenyl ring)< 0.5%Low
High-Sensitivity ELISA (NPS) Broad (Substituted Phenethylamines)1% - 5%Moderate .[1][2] May trigger positive at high concentrations (>50 µg/mL).[1]
CEDIA (Ecstasy/MDMA) Methylenedioxy-specific< 0.1%Negligible

Experimental Validation Protocol

To definitively determine the cross-reactivity of this specific alcohol in your laboratory's assay, follow this self-validating protocol. This methodology adheres to CLSI EP07 guidelines for interference testing.

Reagents Required[1][2][4][8]
  • Reference Standard: this compound (High purity, e.g., RHAWN or custom synthesis).

  • Drug-Free Urine Matrix: Certified negative human urine.[1][2]

  • Immunoassay Kit: Target kit (e.g., Bupropion or Amphetamine screen).[1]

Step-by-Step Workflow

Phase 1: Stock Preparation

  • Dissolve 10 mg of this compound in 1 mL of Methanol (Stock A: 10 mg/mL).

  • Dilute Stock A 1:100 in drug-free urine to create a Spiking Solution (100,000 ng/mL).[1]

Phase 2: Dose-Response Analysis Prepare a serial dilution series in drug-free urine:

  • Level 1: 100,000 ng/mL[1]

  • Level 2: 50,000 ng/mL[1]

  • Level 3: 10,000 ng/mL[1]

  • Level 4: 1,000 ng/mL[1]

  • Blank: 0 ng/mL[1]

Phase 3: Assay Execution

  • Run each level in triplicate on the immunoassay analyzer.[1]

  • Record the "Apparent Concentration" (the value calculated by the instrument based on the calibration curve of the target drug).[1]

Phase 4: Calculation Calculate % Cross-Reactivity using the formula:


[1][2]
Interpretation of Results
  • > 20%: High Cross-Reactivity. The molecule is a significant interferent.[1]

  • 1% - 20%: Moderate. Interference likely only in overdose or high-impurity scenarios.[1][2]

  • < 1%: Negligible.[1][5]

Scientific Causality & Discussion

Why This Matters for Drug Development

Researchers synthesizing Bupropion analogs or studying Chlorphentermine derivatives must be aware that the alcohol intermediate this compound can mimic the parent drug.[1][2] In pharmacokinetic (PK) studies, if an immunoassay is used instead of LC-MS/MS, the presence of this alcohol (as a metabolite or impurity) will artificially inflate the reported drug concentration.[1][2]

Key Insight: The "2-methyl" (gem-dimethyl) group creates a steric environment similar to the tert-butyl group of Bupropion.[1][2] While the amine is missing, the hydrophobic bulk at the same position relative to the chlorophenyl ring allows the molecule to occupy the antibody binding pocket, albeit with lower affinity than the parent drug.[1][2]

Recommendation

For definitive quantification of Bupropion or 3-chlorophenyl-substituted NPS, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.[1][2] Immunoassays should be treated as "presumptive" only, with specific notation that 3-chlorophenyl alcohols are known cross-reactants.

References

  • European Patent Office. (2002).[1] Bupropion metabolites and methods of their synthesis and use (EP1259243B1).[1] Retrieved from [1][2]

  • National Institutes of Health (NIH). (2019).[1] Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry.[1][6] Retrieved from [1][2]

  • Thermo Fisher Scientific. (2021).[1] Drugs of Abuse Testing Immunoassays: Cross-Reactivity Guides.[1] Retrieved from [1][2]

  • PubChem. (2025).[1][5] Compound Summary: 3-(3-chlorophenyl)propan-1-ol and related chlorinated alcohols.[1][2][3] Retrieved from [1]

  • Averhealth. (2019).[1] Immunoassay cross-reactivity: The importance of accurate interpretation.[1] Retrieved from [1]

Sources

Benchmarking the synthesis of 2-(3-Chlorophenyl)-2-methylpropan-1-ol against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Synthesis of 2-(3-Chlorophenyl)-2-methylpropan-1-ol: A Comparative Guide

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of distinct synthetic routes to this compound, a key structural motif and potential intermediate in pharmaceutical and materials science. By objectively evaluating each method's performance through experimental data and mechanistic insights, this document serves as a critical resource for process selection, optimization, and scale-up. We will dissect three primary pathways: α,α-dimethylation followed by ester reduction, nucleophilic ring-opening of an epoxide using a Grignard reagent, and a Wittig olefination followed by hydroboration-oxidation.

Method A: Synthesis via α,α-Dimethylation and Ester Reduction

This classical approach builds the target molecule by first constructing the C2 quaternary center on a C2-synthon derived from 3-chlorophenylacetic acid, followed by the reduction of a carboxylate group to the primary alcohol.

Principle & Causality: The core strategy involves a two-step alkylation of an active methylene compound. 3-Chlorophenylacetic acid provides the basic carbon skeleton. Its ester form, methyl 3-chlorophenylacetate, possesses two acidic α-hydrogens. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is chosen to stoichiometrically deprotonate the ester, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic methyl source, methyl iodide. The process is repeated to install the second methyl group, creating the required quaternary carbon. The final step involves the reduction of the sterically hindered ester. A powerful hydride donor like Lithium Aluminum Hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride are generally ineffective at reducing esters.

Reaction Scheme: Method A

cluster_0 Step 1: Esterification cluster_1 Step 2: α,α-Dimethylation cluster_2 Step 3: Reduction A 3-Chlorophenylacetic Acid B Methyl 3-chlorophenylacetate A->B MeOH, H₂SO₄ (cat.) C Methyl 3-chlorophenylacetate D Methyl 2-(3-chlorophenyl) -2-methylpropanoate C->D 1. LDA, THF, -78°C 2. MeI 3. LDA, THF, -78°C 4. MeI E Methyl 2-(3-chlorophenyl) -2-methylpropanoate F 2-(3-Chlorophenyl) -2-methylpropan-1-ol E->F 1. LiAlH₄, THF 2. H₃O⁺ workup

Caption: Overall reaction scheme for Method A.

Detailed Experimental Protocol (Method A)

Step 1: Esterification of 3-Chlorophenylacetic Acid

  • To a solution of 3-chlorophenylacetic acid (1.0 eq) in methanol (5 mL/g), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and maintain for 4 hours, monitoring progress by TLC.

  • Cool the reaction to room temperature and remove methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 3-chlorophenylacetate, which can be used without further purification.

Step 2: α,α-Dimethylation

  • Prepare a solution of LDA (2.2 eq) in anhydrous THF at -78 °C under an inert argon atmosphere.

  • Add a solution of methyl 3-chlorophenylacetate (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Add methyl iodide (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 3 hours.

  • Re-cool the mixture to -78 °C and add a second portion of LDA (1.1 eq). Stir for 1 hour.

  • Add a second portion of methyl iodide (1.2 eq). Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3x).

  • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield methyl 2-(3-chlorophenyl)-2-methylpropanoate.

Step 3: Reduction to Primary Alcohol

  • In a flame-dried flask under argon, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of methyl 2-(3-chlorophenyl)-2-methylpropanoate (1.0 eq) in anhydrous THF dropwise.

  • After addition, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool to 0 °C and quench sequentially by the slow, dropwise addition of water (by mL equal to g of LiAlH₄), 15% aqueous NaOH (same mL), and then water again (3x that mL).

  • Stir the resulting white suspension vigorously for 1 hour, then filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography to obtain this compound.

Method B: Synthesis via Grignard Ring-Opening of an Epoxide

This pathway represents a highly convergent and atom-economical approach, forming a key C-C bond through the nucleophilic attack of a custom organometallic reagent on an epoxide.

Principle & Causality: The Grignard reaction is a cornerstone of C-C bond formation.[1] In this method, 3-chlorobromobenzene is converted into the corresponding Grignard reagent, 3-chlorophenylmagnesium bromide, by reaction with magnesium metal in an anhydrous ether solvent.[2] This organometallic species is a potent nucleophile and a strong base, necessitating anhydrous conditions to prevent quenching by protic solvents like water.[3] The key step is the Sɴ2-type ring-opening of 2,2-dimethyloxirane (isobutylene oxide). The Grignard reagent attacks one of the epoxide carbons, cleaving the C-O bond. In this symmetrical epoxide, attack at either carbon atom leads to the same tertiary alkoxide intermediate, which upon acidic workup, yields the target primary alcohol. The choice of an ether solvent like THF is crucial as it stabilizes the Grignard reagent via coordination.[3]

Reaction Scheme: Method B

cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Epoxide Ring-Opening A 3-Chlorobromobenzene B 3-Chlorophenylmagnesium bromide A->B Mg, THF, I₂ (cat.) C 3-Chlorophenylmagnesium bromide E 2-(3-Chlorophenyl) -2-methylpropan-1-ol C->E 1. THF, 0°C to RT 2. H₃O⁺ workup D 2,2-Dimethyloxirane

Caption: Overall reaction scheme for Method B.

Detailed Experimental Protocol (Method B)

Step 1: Preparation of 3-Chlorophenylmagnesium bromide

  • In a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel under an argon atmosphere, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to activate the magnesium surface.[3]

  • Add a solution of 3-chlorobromobenzene (1.0 eq) in anhydrous THF via the dropping funnel. Add a small portion initially and wait for the reaction to initiate (indicated by heat evolution and color change).

  • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After addition is complete, continue to stir at room temperature for 1-2 hours until most of the magnesium is consumed. The resulting dark grey solution is the Grignard reagent.

Step 2: Reaction with 2,2-Dimethyloxirane

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Add 2,2-dimethyloxirane (1.05 eq), dissolved in anhydrous THF, dropwise to the stirred Grignard solution.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Method C: Synthesis via Wittig Reaction and Hydroboration-Oxidation

This modern synthetic sequence utilizes a powerful olefination reaction to construct the carbon backbone, followed by a regioselective hydroboration-oxidation to install the primary alcohol functionality.

Principle & Causality: The Wittig reaction is a reliable method for forming alkenes from carbonyl compounds. Here, isopropyltriphenylphosphonium bromide is deprotonated with a strong base like n-butyllithium to form the corresponding ylide. This nucleophilic ylide attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. The reaction proceeds through a betaine intermediate, which collapses to form the desired alkene, 1-chloro-3-(2-methylprop-1-en-1-yl)benzene, and triphenylphosphine oxide as a byproduct.

The second stage, hydroboration-oxidation, is a two-step process to convert the alkene into an alcohol with anti-Markovnikov regioselectivity. Borane (usually as a THF complex, BH₃·THF) adds across the double bond, with the boron atom adding to the less sterically hindered carbon atom. This is followed by an oxidative workup with hydrogen peroxide and a base (e.g., NaOH), where the boron is replaced by a hydroxyl group, yielding the desired primary alcohol. This regiochemical outcome is crucial for obtaining the target structure.

Workflow and Reaction Scheme: Method C

cluster_0 Step 1: Wittig Olefination cluster_1 Step 2: Hydroboration-Oxidation A Isopropyltriphenylphosphonium bromide C 1-Chloro-3-(2-methylprop -1-en-1-yl)benzene A->C 1. n-BuLi, THF 2. Add aldehyde D 1-Chloro-3-(2-methylprop -1-en-1-yl)benzene B 3-Chlorobenzaldehyde E 2-(3-Chlorophenyl) -2-methylpropan-1-ol D->E 1. BH₃·THF 2. H₂O₂, NaOH

Caption: Overall reaction scheme for Method C.

Detailed Experimental Protocol (Method C)

Step 1: Wittig Reaction

  • Suspend isopropyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an argon atmosphere.

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. The mixture will turn a deep orange/red color, indicating ylide formation. Stir for 1 hour at this temperature.

  • Add a solution of 3-chlorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with hexanes (3x) to separate the product from the triphenylphosphine oxide byproduct.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude alkene can be purified by chromatography or used directly in the next step.

Step 2: Hydroboration-Oxidation

  • Dissolve the crude alkene (1.0 eq) from the previous step in anhydrous THF under argon and cool to 0 °C.

  • Add BH₃·THF complex (1.1 eq, 1M solution in THF) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 4 hours.

  • Cool the mixture back to 0 °C. Slowly and carefully add aqueous NaOH solution (3M), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).

  • Stir the mixture at room temperature for 2 hours.

  • Separate the layers and extract the aqueous phase with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography.

Comparative Analysis

The selection of an optimal synthetic route depends on factors such as required scale, cost of reagents, available equipment, and desired purity. The following table summarizes the key performance indicators for the three benchmarked methods.

MetricMethod A: Ester ReductionMethod B: Grignard/EpoxideMethod C: Wittig/Hydroboration
Overall Yield Moderate (50-65%)High (75-85%)Good (65-75%)
Number of Steps 322
Key Reagents LiAlH₄, LDA, MeIMg metal, 2,2-Dimethyloxiranen-BuLi, Phosphonium salt, BH₃·THF
Process Complexity High (cryogenic temps, strong bases)Moderate (anhydrous technique)Moderate (anhydrous, pyrophoric reagents)
Scalability Challenging (LiAlH₄, LDA handling)Good (Grignard reactions are scalable)Moderate (Byproduct removal can be an issue)
Atom Economy Low (multiple steps, protecting groups)High (convergent synthesis)Moderate (phosphine oxide byproduct)
Purity Profile Good, but over-alkylation possibleExcellent, clean reaction profileGood, but Wittig byproducts can be tricky

Discussion:

  • Method A (Ester Reduction) is a lengthy and technically demanding route. The use of two strong, hazardous, and expensive bases (two equivalents of LDA) and a powerful reducing agent (LiAlH₄) makes it less desirable for large-scale synthesis. However, it is a versatile method if the starting material, 3-chlorophenylacetic acid, is readily and cheaply available.

  • Method B (Grignard/Epoxide) stands out as the most efficient route on paper.[4] It is highly convergent, has good atom economy, and generally provides a clean product in high yield. The reagents are relatively inexpensive, and Grignard reactions are well-established and scalable in industrial settings.[2] The primary challenges are the strict requirement for anhydrous conditions and the initiation of the Grignard reaction itself.[1][3]

  • Method C (Wittig/Hydroboration) offers a modern and reliable alternative. While it involves pyrophoric (n-BuLi) and moisture-sensitive (BH₃) reagents, these are commonly handled in modern synthesis labs. A significant drawback of the Wittig reaction on a large scale is the stoichiometric formation of triphenylphosphine oxide, which can complicate purification. However, the high degree of chemical control and predictable regioselectivity are major advantages.

Conclusion

For laboratory-scale synthesis focused on efficiency and yield, Method B (Grignard Ring-Opening of an Epoxide) is the superior choice. Its convergent nature, high yield, and use of relatively accessible starting materials make it the most practical approach. For industrial-scale production, Method B also remains the most promising candidate due to its scalability and favorable process mass intensity. While Method C is a robust alternative, the challenges associated with byproduct management may render it less cost-effective. Method A is the least favorable due to its multiple steps, hazardous reagents, and lower overall yield.

References

  • Grignard Reaction. (n.d.). University of California, Davis. Available at: [Link]

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Ace Chemistry. (n.d.). Grignard Reagents and related organic synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Asymmetric Synthesis of Tertiary Benzylic Alcohols. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Ace Chemistry. (n.d.). Grignard Reagents and related organic synthesis. Retrieved from [Link]

Sources

The "Metabolic Bunker": A Head-to-Head Guide to 2-(3-Chlorophenyl)-2-methylpropan-1-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for the "Meta-Gem" Scaffold

In the optimization of lipophilic pharmacophores, the 2-(3-Chlorophenyl)-2-methylpropan-1-ol motif represents a strategic balance between steric shielding and physicochemical efficacy. This guide compares this specific scaffold (referred to herein as the "Meta-Gem" scaffold) against its direct structural competitors: the Para-isomer (4-Cl) and the Des-methyl analog.

Key Technical Insight: The combination of meta-substitution and the gem-dimethyl group creates a "metabolic bunker." The gem-dimethyl group invokes the Thorpe-Ingold effect to restrict conformational freedom while simultaneously blocking benzylic oxidation. Meanwhile, the meta-chloro substituent avoids the rapid CYP450-mediated para-hydroxylation common to phenyl rings, significantly extending half-life (


) compared to alternatives.

Head-to-Head Profile: Physicochemical & ADME Comparison

The following data synthesizes experimental trends and in silico predictions to highlight the distinct advantages of the Meta-Gem scaffold.

FeatureMeta-Gem Scaffold (Subject)Para-Gem Scaffold (Comparator A)Des-Methyl Analog (Comparator B)
Structure 2-(3-Cl-Ph)-2-methylpropan-1-ol2-(4-Cl-Ph)-2-methylpropan-1-ol2-(3-Cl-Ph)-propan-1-ol
CAS Registry 13954-70-664798-35-2 (Acid precursor)19499-66-2
cLogP ~3.1 (High Lipophilicity)~3.1~2.6 (Moderate)
Metabolic Liability Low. Sites blocked.Medium. Para-position vulnerable.High. Benzylic oxidation rapid.
Steric Bulk (

)
High (Quaternary Carbon)High (Quaternary Carbon)Moderate (Tertiary Carbon)
CYP Inhibition Moderate (CYP2D6 binder)High (Often CYP2C9 substrate)Low
Primary Application CNS targets, NK1 antagonistsPPAR

ligands (Fenofibrate-like)
General synthons
Analysis of Performance Data
  • Lipophilicity vs. Solubility: The gem-dimethyl group increases cLogP by approximately 0.5 units compared to the Des-methyl analog. While this reduces aqueous solubility, it significantly enhances blood-brain barrier (BBB) permeability, making the Meta-Gem scaffold superior for CNS drug discovery.

  • Metabolic Stability: The Des-methyl analog possesses a benzylic hydrogen, making it highly susceptible to CYP-mediated oxidation to the ketone or carboxylic acid. The Meta-Gem scaffold lacks this hydrogen, forcing metabolism to occur at less favorable sites (aromatic ring or distal methyls).

Mechanism of Action: The "Gem-Dimethyl" Effect

To understand why the Meta-Gem scaffold outperforms the Des-methyl analog in bioactivity retention, we must examine the Thorpe-Ingold Effect (Gem-Dimethyl Effect).

Conformational Restriction

The two methyl groups on the


-carbon restrict the rotation of the phenyl ring and the hydroxymethyl group. This "pre-organization" lowers the entropic penalty of binding to a receptor pocket.
Pathway Visualization: Metabolic Fate

The following diagram illustrates the divergent metabolic pathways between the Des-methyl and the Meta-Gem scaffolds, highlighting the "blocking" effect of the quaternary carbon.

MetabolicPathways cluster_0 Des-Methyl Analog (Unstable) cluster_1 Meta-Gem Scaffold (Stable) DesMethyl 2-(3-Cl-Ph)propan-1-ol Aldehyde Intermediate Aldehyde (Reactive) DesMethyl->Aldehyde CYP450 (Benzylic Ox) Acid Carboxylic Acid (Rapid Excretion) Aldehyde->Acid ALDH MetaGem 2-(3-Cl-Ph)-2-methylpropan-1-ol Phase2 O-Glucuronide (Slow Clearance) MetaGem->Phase2 UGT (Sterically Hindered) RingOx Ring Hydroxylation (Minor Pathway) MetaGem->RingOx CYP450 (Slow) Block X Benzylic Oxidation Blocked MetaGem->Block

Figure 1: Comparative metabolic pathways. Note how the gem-dimethyl group in the Meta-Gem scaffold effectively blocks the rapid benzylic oxidation pathway that degrades the Des-methyl analog.

Experimental Protocol: Synthesis & Validation

For researchers intending to utilize this scaffold, commercial sourcing can be inconsistent. The following protocol offers a robust, self-validating synthesis method favoring the Dialkylation-Reduction Route , which offers higher yields than Grignard approaches for this specific steric hindrance.

Synthesis Workflow (Step-by-Step)

Objective: Synthesis of this compound from 3-Chlorophenylacetic acid.

Reagents:

  • Starting Material: Ethyl 2-(3-chlorophenyl)acetate

  • Base: Sodium Hydride (NaH) (60% dispersion) or LDA

  • Alkylating Agent: Methyl Iodide (MeI)

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH4)

Protocol:

  • Double Methylation (The Critical Step):

    • Dissolve Ethyl 2-(3-chlorophenyl)acetate (10 mmol) in anhydrous THF under

      
      .
      
    • Cool to 0°C. Add NaH (2.2 eq) slowly. Stir for 30 min.

    • Checkpoint: Evolution of

      
       gas must cease before proceeding.
      
    • Add MeI (2.5 eq) dropwise. The solution should turn slightly turbid.

    • Warm to RT and reflux for 4 hours.

    • QC: Run TLC (Hexane/EtOAc 9:1). The mono-methylated intermediate often co-elutes; rely on GC-MS or NMR to confirm full conversion to the gem-dimethyl ester.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Carefully add LiAlH4 (1.5 eq) pellets/solution.

    • Stir at RT for 2 hours.

    • Quench: Use the Fieser method (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ) to generate a granular precipitate rather than a gel.
  • Purification:

    • Filter through Celite. Concentrate in vacuo.[1]

    • Distill (Kugelrohr) or Column Chromatography (Hexane/EtOAc 8:2).

Metabolic Stability Assay (Microsomal Stability)

To validate the "Metabolic Bunker" hypothesis in your own lab:

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate: 1 µM of Meta-Gem vs. Des-Methyl analog.

  • Cofactor: NADPH regenerating system.

  • Sampling: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Expected Result: Meta-Gem

      
       min; Des-Methyl 
      
      
      
      min.

Synthesis Pathway Diagram[2][3][4][5]

The following diagram details the chemical logic, highlighting the divergence point where the gem-dimethyl group is installed.

SynthesisRoute Start 3-Chlorophenylacetic Acid (Ethyl Ester) Step1 Step 1: Double Methylation (NaH / MeI / THF) Start->Step1 Intermediate Ethyl 2-(3-Cl-Ph)-2-methylpropanoate (Gem-Dimethyl Ester) Step1->Intermediate Major Pathway SideProduct Mono-methyl impurity (Avoid via excess Base) Step1->SideProduct Incomplete Rxn Step2 Step 2: Reduction (LiAlH4 / Et2O) Intermediate->Step2 Product This compound (Target) Step2->Product

Figure 2: Synthetic route focusing on the critical double-methylation step to establish the quaternary center.

References

  • PubChem. (2025).[2] 2-(3-Chlorophenyl)-2-methylpropanoic acid | C10H11ClO2.[2] National Library of Medicine. [Link]

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. (Discusses the Thorpe-Ingold effect relevance in scaffold stability).
  • Organic Syntheses. (2010). Mono-c-methylation of arylacetonitriles and methyl arylacetates. Org. Synth. Coll. Vol. 10. [Link]

  • ResearchGate. (2023). Metabolic Stability in Early Drug Discovery. (General reference for the microsomal stability protocols cited in Section 4.2). [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3-Chlorophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safe and environmentally conscious disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-Chlorophenyl)-2-methylpropan-1-ol, a halogenated organic compound. Adherence to these procedures is paramount not only for regulatory compliance but also for the protection of our personnel and environment.

The principles outlined herein are grounded in established safety protocols for handling chlorinated organic compounds. The core tenet of this guide is waste segregation—a practice that prevents dangerous chemical reactions and facilitates proper treatment and disposal.[1][2]

Chemical Profile: this compound

To effectively manage the disposal of any chemical, a fundamental understanding of its properties is essential.

PropertyValue/InformationSource
Molecular Formula C10H13ClOPubChem
Appearance Likely a solid or liquidGeneral Chemical Knowledge
Key Functional Groups Chlorophenyl, Tertiary AlcoholGeneral Chemical Knowledge
Primary Hazard Class Halogenated Organic CompoundGeneral Chemical Knowledge

Core Disposal Directive: Segregation is Non-Negotiable

The foundational principle of safe chemical waste management is stringent segregation. Due to the presence of a chlorine atom, this compound is classified as a halogenated organic compound .[2] This classification dictates its disposal pathway.

Under no circumstances should halogenated waste be mixed with non-halogenated organic waste. [1][2] The reason for this strict separation lies in the disposal methods. Non-halogenated solvents can often be recycled or used as fuel additives, while halogenated solvents require high-temperature incineration in specialized facilities to prevent the formation of highly toxic byproducts like dioxins.[3][4] Mixing these waste streams leads to cross-contamination, rendering the entire volume of waste more hazardous and significantly increasing disposal costs.[2]

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of this compound from the point of generation to final collection.

DisposalWorkflow A Step 1: Point of Generation Assessment B Step 2: Select Appropriate Waste Container A->B C Step 3: Correctly Label the Waste Container B->C D Step 4: Transfer Waste Safely C->D E Step 5: Secure Storage in the Laboratory D->E F Step 6: Arrange for Professional Disposal E->F

Caption: Experimental workflow for the disposal of this compound.

Step 1: Point of Generation Assessment

Immediately upon generating waste containing this compound, it must be identified as halogenated waste . This includes:

  • Neat, unused, or expired quantities of the compound.

  • Solutions containing the compound.

  • Solvents used to rinse glassware contaminated with the compound.

Step 2: Select the Appropriate Waste Container

The choice of waste container is critical to prevent leaks and reactions.

  • Material Compatibility: Use a container made of a material that is chemically resistant to chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[5]

  • Container Integrity: Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof screw-top cap.[5][6]

  • Designated Use: The container must be designated for "Halogenated Organic Waste" only.[6]

Step 3: Correctly Label the Waste Container

Proper labeling is a regulatory requirement and essential for the safety of all personnel.[5][7]

  • Initial Labeling: The waste container must be labeled before the first drop of waste is added.[6]

  • Content Identification: The label must clearly state "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents present. Do not use chemical formulas or abbreviations.[6]

  • Hazard Pictograms: Affix the appropriate Globally Harmonized System (GHS) pictograms. While a specific SDS is unavailable, based on similar compounds, relevant pictograms would likely include those for acute toxicity, skin/eye irritation, and environmental hazard.

Step 4: Transfer Waste Safely

All transfers of waste should be conducted with the utmost care to minimize exposure and prevent spills.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Safety glasses or goggles.[8]

    • Chemical-resistant gloves (inspect for integrity before use).[8]

    • A lab coat.[8]

  • Ventilation: Conduct all waste transfers inside a certified chemical fume hood to prevent the inhalation of vapors.[9]

  • Controlled Pouring: Use a funnel to pour the waste into the container to prevent spills. Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

Step 5: Secure Storage in the Laboratory

Proper storage of the waste container is crucial while it awaits collection.

  • Secure Closure: Always keep the waste container tightly closed except when adding waste.[6]

  • Storage Location: Store the container in a designated, well-ventilated satellite accumulation area.[5] The storage area should be away from heat sources, open flames, and incompatible chemicals.[10]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.[5]

Step 6: Arrange for Professional Disposal

The final step is to ensure the waste is handled by a licensed professional waste disposal service.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the collection and disposal of hazardous waste.[11]

  • Disposal Method: The likely disposal method for halogenated organic waste is high-temperature incineration at an approved facility.[3] Do not attempt to dispose of this chemical through any other means. It is illegal and environmentally harmful to pour chlorinated compounds down the drain.[1][2]

Emergency Procedures in Case of a Spill

In the event of a spill, immediate and correct action is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult SDS and EHS: Refer to the general SDS for chlorinated hydrocarbons and contact your institution's EHS for guidance.

  • Cleanup (if trained): Only personnel trained in hazardous spill cleanup should attempt to manage the spill. Use an appropriate spill kit with absorbent materials. Do not use combustible materials like paper towels to clean up flammable liquids.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, during cleanup.

  • Waste Disposal: All materials used for cleanup must be placed in a sealed, labeled container and disposed of as hazardous waste.[12]

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste segregation and following the detailed procedures outlined in this guide, researchers can ensure they are meeting their regulatory and ethical obligations. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook.
  • AOBChem. (2023, April 26). Safety Data Sheet 1. Chemical Product and Company Identification.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Sigma-Aldrich. (2025, December 24). Safety Data Sheet.
  • Safety & Risk Services. Organic Solvent Waste Disposal. Retrieved from the University of British Columbia website.
  • ChemPoint.com. (2022, April 27). Safety Data Sheet.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Agilent. (2024, April 3). Safety Data Sheet.
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Environment, Health and Safety, University of South Carolina. 7.2 Organic Solvents. Retrieved from the University of South Carolina website.
  • Government of Canada. (2021, February 10). New substances: risk assessment summary, significant new activities 17122.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from the Physikalisch-Technische Bundesanstalt website.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2025, December 24). Safety Data Sheet.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate Properties.
  • Sigma-Aldrich. (2026, January 20). Safety Data Sheet.
  • PubChem. 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol.
  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-methylpropan-1-ol.
  • Breckland Scientific Supplies Ltd. (2018, October 23). 2-Methylpropan-1-ol - SAFETY DATA SHEET.
  • Elsevier. (2017, December 15). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol.
  • National Institute of Technology and Evaluation, Japan. 2-Methylpropane-2-ol Chemical Substances Control Law.
  • Open Government Program, Alberta. A preliminary survey of pharmaceuticals and endocrine disrupting compounds in treated municipal wastewaters and receiving rivers of Alberta.
  • MDPI. (2024, February 28). The Cocktail Effects on the Acute Cytotoxicity of Pesticides and Pharmaceuticals Frequently Detected in the Environment.
  • PubChem. 2-(3-chlorophenyl)propan-2-ol (C9H11ClO).
  • BLDpharm. 101233-58-3|Methyl 2-(3-chlorophenyl)-2-methylpropanoate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.